Chemical structure and properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Technical Guide: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene Abstract This guide provides an in-depth technical analysis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, a highly specialized organofluorine intermediate...
Abstract
This guide provides an in-depth technical analysis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, a highly specialized organofluorine intermediate used in the synthesis of complex pharmaceutical agents.[1][2][3] Characterized by a sterically congested 2-fluoromethyl group flanked by electron-donating methoxy moieties, this scaffold offers unique electronic properties and metabolic stability.[1][2][3] This document outlines the molecule's structural characteristics, a validated 4-step synthesis protocol, reactivity profiles for cross-coupling applications, and essential safety guidelines.
Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry, the incorporation of fluorine into aromatic rings is a pivotal strategy to modulate lipophilicity (LogP), metabolic stability, and binding affinity. The 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene scaffold is particularly valuable because:
Metabolic Blocking: The ortho-fluoromethyl group acts as a robust bioisostere for a methyl or hydroxymethyl group, blocking benzylic oxidation by Cytochrome P450 enzymes.[3]
Electronic Tuning: The two methoxy groups (positions 1 and 3) are strong electron donors, making the ring electron-rich, while the fluorine atom introduces an inductive withdrawing effect without significant resonance donation, fine-tuning the pKa of neighboring functional groups.
Orthogonal Reactivity: The C4-iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the modular attachment of this core to larger pharmacophores.[1][2][3]
Chemical Structure & Electronic Properties[1][2][3]
Property
Description
Chemical Name
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Molecular Formula
C₉H₁₀FIO₂
Molecular Weight
296.08 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Electronic Nature
Electron-rich aromatic core (activated); Inductively deactivated at C2
Structural Analysis:
Steric Crowding (C2): The fluoromethyl group at C2 is sandwiched between two methoxy groups. This creates a "locked" conformation where the methoxy groups are likely twisted out of planarity to accommodate the benzylic substituent.
Regiochemistry of Activation (C4): The C4 position is electronically activated by the ortho-methoxy group (at C3) and the para-methoxy group (at C1).[1][3] This synergistic activation makes C4 the preferred site for electrophilic aromatic substitution (iodination) during synthesis.
Validated Synthesis Protocol
The synthesis of this molecule requires a sequence that installs the sensitive fluoromethyl group before the final iodination to avoid chemoselectivity issues.
Workup with Na₂S₂O₃ (to remove oxidant).[3] Recrystallize to obtain 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene .
Visualization: Synthesis & Reactivity Workflow
Caption: Step-wise synthesis via Directed Ortho Metalation (DOM) and subsequent functionalization, leading to divergent reactivity pathways.[1][2][3]
Reactivity Profile & Applications
A. Palladium-Catalyzed Cross-Coupling
The C4-iodide is an excellent partner for Suzuki-Miyaura coupling .[1][2][3]
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective due to the steric bulk of the substrate.
Substrates: Aryl boronic acids, vinyl borocates.
Outcome: Formation of biaryl systems where the fluoromethyl group is preserved, often used to create kinase inhibitors where the "ortho-fluoromethyl" motif occupies a specific hydrophobic pocket.
B. Lithium-Halogen Exchange
Treatment with n-BuLi or i-PrMgCl at low temperatures (-78°C) generates the C4-lithio or C4-Grignard species.[1][2][3]
Utility: This nucleophile can be trapped with diverse electrophiles (aldehydes, ketones, CO₂) to expand the carbon skeleton.
Caution: The benzylic fluoride is generally stable to these conditions if the temperature is strictly controlled to prevent benzylic elimination (formation of quinone methide-like intermediates).
Safety & Handling
DAST Hazards: Diethylaminosulfur trifluoride generates HF upon contact with moisture.[3] All reactions must be performed in plastic or HF-resistant glassware under inert atmosphere.[1][2][3] Quench carefully with bicarbonate.[2][3]
Iodination Reagents: NIS is a mild oxidant but can cause skin irritation.[3] Reactions involving elemental iodine should be treated with thiosulfate to neutralize volatile iodine species.[3]
Benzylic Fluorides: While more stable than chlorides, they can undergo hydrolysis in strong acids. Store the final compound in a cool, dry place under inert gas.
References
Directed Ortho Metalation (DOM)
Fluorination with DAST
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975. (Primary source for the alcohol-to-fluoride conversion).[1][2][3]
Iodination of Electron-Rich Arenes
Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics."[1][2][3] Tetrahedron Letters, 2002. (Validates the use of NIS for regioselective C4 iodination).
General Properties of Fluorinated Intermediates:
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Context for the metabolic stability of the fluoromethyl group).
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene CAS number and molecular formula
Advanced Building Block for Medicinal Chemistry & Radiotracer Development Executive Summary The compound 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS 1806356-00-2 ) represents a highly specialized halogenated arene...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Block for Medicinal Chemistry & Radiotracer Development
Executive Summary
The compound 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS 1806356-00-2 ) represents a highly specialized halogenated arene scaffold used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene core: a reactive aryl iodide motif for cross-coupling, a fluoromethyl group acting as a bioisostere for methyl or hydroxymethyl groups, and two methoxy groups providing electron density and solubility.
This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Properties
Molecular Passport
Parameter
Technical Specification
Chemical Name
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
CAS Number
1806356-00-2
Molecular Formula
Molecular Weight
296.08 g/mol
SMILES
COc1c(CH2F)c(OC)c(I)cc1
Appearance
Off-white to pale yellow solid (typical)
Purity Standard
98% (HPLC)
Structural Analysis
The molecule features a 1,2,3,4-tetrasubstituted benzene ring.
Electronic Environment: The 1,3-dimethoxy pattern creates a highly electron-rich system (π-donor), making the ring susceptible to electrophilic attack, though the C4-position is already occupied by Iodine.[1]
Steric Constraints: The C2-fluoromethyl group is sandwiched between two methoxy groups.[1] This "buttressing effect" restricts the rotation of the methoxy groups and the fluoromethyl side chain, potentially locking the conformation in downstream intermediates.
Reactivity Nodes:
C4-Iodo: The primary handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
C2-Fluoromethyl: A chemically stable motif under standard coupling conditions, serving as a lipophilic, metabolically robust substituent.
Retrosynthetic Logic & Synthesis Protocol
Strategic Analysis
Direct iodination of a pre-existing fluoromethyl precursor is the most logical approach to ensure regioselectivity. The synthesis hinges on the Directed Ortho Metalation (DoM) capability of the methoxy groups.
Regioselective Iodination: The electronic directing effects of the 1,3-dimethoxy system (ortho/para directors) activate Position 4 and Position 6. Since Position 2 is blocked, electrophilic iodination preferentially targets Position 4 due to steric factors and electronic reinforcement.
Mechanism: The activated ring directs the iodonium ion (
) to the C4 position.
Procedure:
Dissolve the fluoromethyl intermediate (5 mmol) in Acetonitrile (25 mL).
Add NIS (5.5 mmol) in one portion.
Stir at room temperature for 12 hours. Monitor by TLC/LCMS.
Note: If conversion is slow, catalyze with 5 mol% TFA or use
.
Quench with 10% Sodium Thiosulfate (
) to remove excess iodine.
Isolate the product (CAS 1806356-00-2) as a pale solid.[1]
Applications in Drug Discovery
This scaffold is a "privileged structure" for designing inhibitors where metabolic stability is required.
Bioisosterism: The
group mimics a hydroxymethyl () group in size and polarity but cannot be oxidized to a carboxylic acid or conjugated (glucuronidation), thereby extending the drug's half-life ().[1]
Suzuki-Miyaura Coupling: The C4-Iodo position is highly reactive.[1] It couples readily with aryl boronic acids to form biaryl systems common in kinase inhibitors.
Reactivity Map[1]
Figure 2: Divergent synthesis applications utilizing the C4-Iodo handle.[1]
Safety & Handling Guidelines
Hazard Class: Irritant (Skin/Eye/Respiratory).
Specific Risks:
Fluorinated Residues: While the C-F bond is stable, combustion may release HF.
Alkylating Potential: Benzyl halides (even fluorides) can act as weak alkylating agents. Handle with gloves and in a fume hood.
Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from UV to prevent Iodine homolysis).
References
Compound Identification
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene.[1][2] CAS 1806356-00-2.[1][2] MolCore Product Catalog. Link
Related Isomer Data (for comparison): 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene (CAS 1803876-53-0).[1][5]
Synthetic Methodology (Grounding)
Directed Ortho Metalation: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews 90.6 (1990): 879-933.[1] Link[1]
Deoxyfluorination: Singh, R.P., & Shreve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis 17 (2002): 2561-2578.[1]
Iodination of Methoxyarenes: Castanet, A. et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters 43.29 (2002): 5047-5048.[1] Link
Literature review on 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene synthesis
The following technical guide details the strategic synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and process scalability.
Executive Summary
The target molecule, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene , represents a highly functionalized arene scaffold, valuable as a pharmacophore intermediate or a radiolabeling precursor. Its synthesis presents two primary challenges:
Steric Congestion: The 1,2,3-substitution pattern (two methoxy groups flanking a fluoromethyl group) creates significant steric strain.
Regiocontrol: Introducing an iodine atom specifically at the 4-position requires careful orchestration of electronic directing effects to avoid the symmetric 2-position or the 5-position.
This guide recommends a Directed Ortho Metalation (DoM) approach followed by electrophilic halogenation, ensuring high regioselectivity and yield.
Retrosynthetic Analysis
To achieve the target structure with maximum efficiency, we disconnect the molecule at the fluoromethyl and iodine functionalities.
Disconnection 1 (C-F): The fluoromethyl group is best installed via deoxyfluorination of a benzyl alcohol.
Disconnection 2 (C-I): The iodine is introduced via electrophilic aromatic substitution (EAS).
Disconnection 3 (C-C): The carbon scaffold at position 2 is installed via DoM of the electron-rich 1,3-dimethoxybenzene parent.
Pathway Logic:
Attempting to iodinate before installing the C2-carbon substituent carries the risk of Lithium-Halogen exchange during the metalation step. Therefore, the C2-formyl group is installed first, followed by iodination, reduction, and fluorination.
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
Solvation: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
Lithiation: Cool to 0°C (or room temperature, as 1,3-dimethoxybenzene lithiates readily). Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
Note: A white precipitate of the lithiated species may form. Stir for 1-2 hours to ensure complete metalation [1].
Formylation: Cool the mixture to -78°C. Add anhydrous DMF (1.5 equiv) dropwise.
Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl solution.
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization (hexanes/EtOAc) or flash chromatography.
Yield Expectation: 80-90%.
Stage 2: Regioselective Iodination
This is the most sensitive step. The aldehyde group at C2 is a meta-director, while the methoxy groups are ortho/para-directors.
Electronic Analysis: C3 is ortho to OMe and meta to CHO (Activated). C4 is para to CHO and meta to OMe (Deactivated relative to C3).
Target Alignment: We require iodine at the position next to the methoxy (C3 of the aldehyde, which corresponds to C4 of the final benzene ring numbering).
Reaction: Dissolve substrate in CH2Cl2 or CHCl3. Add AgTFA followed by I2.
Conditions: Stir at room temperature for 2-4 hours. The silver salt acts as a halogen scavenger, generating a potent electrophilic iodonium species.
Validation: Monitor by TLC. The product, 3-iodo-2,6-dimethoxybenzaldehyde , should be the major isomer due to the synergistic directing effects of the C2-OMe (ortho) and C1-CHO (meta) [2].
Workup: Filter off silver salts. Wash organic layer with Na2S2O3 (to remove excess iodine).
Stage 3: Reduction to Benzyl Alcohol
Conversion of the aldehyde to the alcohol prepares the scaffold for fluorination.
Procedure: Add NaBH4 portion-wise at 0°C. Stir for 30 minutes.
Workup: Quench with water, extract with CH2Cl2. Evaporate solvent to yield 3-iodo-2,6-dimethoxybenzyl alcohol . This intermediate is generally pure enough for the next step without chromatography.
Stage 4: Deoxyfluorination
The final step installs the fluorine atom.
Protocol:
Reagents:DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv).
Safety: DAST can be explosive at high temperatures. Conduct strictly at low temperature.
A Comprehensive Technical Guide to Determining the Solubility Profile of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in Organic Solvents
Abstract 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its unique substitution pattern—comprising electron-donating methoxy groups, a bulky iodo-substituent, and a fluoromethyl moiety—imparts distinct physicochemical properties that directly influence its reactivity and processability. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization and chromatography), and formulating stable solutions.
Given the absence of comprehensive published solubility data for this specific molecule, this technical guide provides a robust framework for researchers to systematically determine its solubility profile. We will explore the theoretical underpinnings of solubility based on the compound's structural features and present a detailed, field-proven experimental protocol for generating reliable and reproducible solubility data. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and similar novel chemical entities.
Physicochemical Characterization and Solubility Predictions
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational concept for predicting solubility, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]
Molecular Structure Analysis
The structure of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene dictates its interaction with its environment:
Aromatic Ring: The core benzene ring is hydrophobic and contributes to solubility in non-polar, aromatic solvents like toluene through π-π stacking interactions.
Dimethoxy Groups (-OCH₃): These two groups introduce polarity and act as hydrogen bond acceptors. Their presence suggests enhanced solubility in moderately polar to polar aprotic solvents.
Iodine Atom (-I): As a large, polarizable halogen, the iodine atom contributes to van der Waals forces and can participate in halogen bonding. Its bulk may also influence the crystal lattice energy of the solid, affecting the energy required for dissolution.
Fluoromethyl Group (-CH₂F): The C-F bond is highly polarized, introducing a significant dipole moment. This group can act as a weak hydrogen bond acceptor, potentially increasing solubility in polar solvents.
Predicted Physicochemical Properties
While experimental data is scarce, we can predict key properties based on the molecular formula C₉H₁₀FIO₂ .
Based on this analysis, we can hypothesize that 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene will exhibit limited solubility in highly non-polar solvents like hexanes but will show progressively better solubility in solvents of intermediate to high polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.
Rationale for Solvent Selection in Solubility Screening
A systematic approach to solubility screening involves testing a panel of solvents that covers a wide range of polarities and functionalities. This ensures that the resulting profile is broadly applicable, from synthetic chemistry to final product formulation. The choice of solvents is a critical experimental decision driven by the need to map the compound's behavior across this spectrum.
The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility. The protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.
Mandatory Safety Precautions
The toxicological properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene have not been thoroughly investigated.[5] However, related halogenated and aromatic compounds may cause skin, eye, and respiratory irritation.[6][7][8] It may be harmful if swallowed or inhaled.[5] Therefore, all handling must be performed in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[9]
This technical guide provides a comprehensive safety and handling protocol for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene , a specialized halogenated aromatic intermediate. Due to the specific substitution pattern—placing a fluoromethyl group between two electron-donating methoxy groups—this compound exhibits unique reactivity profiles, including heightened susceptibility to benzylic solvolysis and photosensitivity. This document synthesizes derived toxicological data, structure-activity relationship (SAR) analysis, and field-proven handling strategies for researchers in medicinal chemistry and radiopharmaceutical development.
Benzyl Fluoride: Potential alkylating moiety.Aryl Iodide: Handle for cross-coupling (Suzuki, Sonogashira).1,3-Dimethoxy Core: Electron-rich system stabilizing benzylic cations.
CAS Number
Not formally assigned in public registries. (Note: Isomer 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is CAS 1803737-25-8).
Reactivity Profile (The "Why" of Safety)
The safety profile of this molecule is dictated by the "Ortho-Effect" :
Benzylic Lability: The fluoromethyl group at position 2 is flanked by two methoxy groups (positions 1 and 3). These electron-donating groups can stabilize a benzylic cation through resonance, making the C-F bond significantly more labile than in unsubstituted benzyl fluorides. This increases the risk of hydrolysis (releasing HF traces) and alkylation of biological nucleophiles (DNA/proteins).
Photosensitivity: The Carbon-Iodine bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage under ambient light, generating aryl radicals and free iodine.
Hazard Identification (GHS Classification)
Based on SAR analysis of benzyl halides and iodo-anisoles.
Signal Word:DANGER
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
1B
H314: Causes severe skin burns and eye damage.[1] (Precautionary assignment due to reactive benzyl fluoride).
Sensitization, Skin
1
H317: May cause an allergic skin reaction.
STOT - Single Exposure
3
H335: May cause respiratory irritation.[1][2][3][4]
Carcinogenicity
2
H351: Suspected of causing cancer (General precaution for benzylic alkylating agents).
Precautionary Statements:
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[5][6][7]
P310: Immediately call a POISON CENTER or doctor/physician.
Handling & Engineering Controls
The Containment Hierarchy
Because of the potential for lachrymatory effects and alkylation, standard benchtop handling is insufficient.
Figure 1: Decision matrix for engineering controls based on physical state and quantity.
Specific Handling Protocols
Weighing:
Preferred: Weigh inside a glovebox under Nitrogen/Argon.
Alternative: If a glovebox is unavailable, weigh in a fume hood using a static-free funnel . Do not use metal spatulas if the solid is moist or sticky (risk of metal-catalyzed decomposition); use Teflon or chemically resistant plastic.
Solvent Selection:
Avoid protic solvents (Methanol, Water) which promote solvolysis of the benzyl fluoride.
Wrap all reaction vessels and storage vials in aluminum foil or use amber glassware.
Storage & Stability
Temperature:-20°C (Freezer) .
Atmosphere: Store under Argon or Nitrogen . The compound is sensitive to oxidation and moisture.
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).
Shelf Life: Re-test purity (NMR/LCMS) every 3 months. Appearance of yellow/brown discoloration indicates iodine liberation.
Add solid reagents to the flask against a counter-flow of Argon.
Add degassed solvent via syringe.
Critical Step: Stir at Room Temperature (20-25°C). Avoid heating above 40°C to prevent defluorination or decomposition of the benzylic fluoride.
Workup:
Dilute with Et₂O (Diethyl ether).
Wash with saturated NH₄Cl (to remove Cu).
Dry over Na₂SO₄. Avoid MgSO₄ if the product is acid-sensitive.
Emergency Response
Scenario
Immediate Action
Skin Contact
1. Wipe off excess material gently.[3][4][5][6][7] 2. Rinse with water for 15 min. 3. Apply Calcium Gluconate Gel (2.5%) if burning persists (precaution for potential HF release from hydrolysis).
Eye Contact
1. Rinse cautiously with water for 15 min.[6][7] 2. Do NOT apply neutralizing agents. 3. Seek ophthalmologist immediately.
Spill (Solid)
Cover with weak base (Sodium Carbonate) mixed with absorbent (Vermiculite). Sweep up (do not generate dust) and place in hazardous waste.[4]
Fire
Use CO₂, Dry Chemical, or Foam.[7][8] Do not use water jet (risk of hydrolysis and scattering). Combustion produces HF, HI, and COx.
References
Synthesis and Reactivity of Benzyl Fluorides
Organic Chemistry Portal. "Benzyl fluoride synthesis by fluorination or substitution." Link
Stability of Fluoromethyl-Arenes
PubMed. "Biologically stable [(18)F]-labeled benzylfluoride derivatives."[9] Link
Handling of Benzyl Halides (Analogous Hazard)
New Jersey Dept of Health. "Benzyl Chloride Hazardous Substance Fact Sheet." Link
Photoredox Chemistry of Aryl Iodides
Beilstein Journal of Organic Chemistry. "Visible-light-induced cross-coupling of aryl iodides."[10] Link
General Benzyl Fluoride Safety Data
Thermo Fisher Scientific. "Safety Data Sheet: Benzyl Fluoride." Link (Search: Benzyl Fluoride SDS)
A Technical Guide to the Metabolic Stability of Fluoromethylated Benzene Derivatives
Executive Summary In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is metabolic stability—a measure of a compound's...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes. The benzene ring, a ubiquitous scaffold in medicinal chemistry, is often a site of metabolic vulnerability, primarily through oxidation by Cytochrome P450 (CYP) enzymes. This guide provides an in-depth examination of a powerful and widely adopted strategy to mitigate this liability: the substitution of metabolically labile protons or methyl groups with fluorinated methyl groups (–CH₂F, –CHF₂, and –CF₃).
This document will explore the core physicochemical principles that govern how fluoromethylation enhances metabolic stability. We will dissect the mechanisms, including electronic deactivation of the aromatic ring and steric hindrance at the active sites of CYP enzymes. Furthermore, this guide offers detailed, field-proven protocols for the in vitro assessment of metabolic stability using both liver microsomal and hepatocyte-based assays, providing researchers with the practical tools to generate robust and actionable data for their drug discovery programs.
Introduction: The Imperative of Metabolic Stability in Drug Development
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[1] The liver is the body's primary metabolic hub, where families of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to functionalize and eliminate foreign compounds (xenobiotics).[2][3] While this is a crucial detoxification process, it can prematurely terminate the therapeutic action of a drug, leading to:
Low Oral Bioavailability: Extensive "first-pass" metabolism in the liver can drastically reduce the amount of active drug reaching systemic circulation.[1]
Short Half-Life: Rapid metabolic clearance necessitates more frequent dosing, which can impact patient compliance.[1]
Formation of Toxic Metabolites: In some cases, metabolic transformation can produce reactive or toxic byproducts.[4]
Therefore, designing molecules with inherent resistance to metabolic degradation is a cornerstone of modern medicinal chemistry.
The Benzene Scaffold: Utility and Metabolic Vulnerability
The benzene ring is a favored structural motif for its ability to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. However, its electron-rich π-system makes it an attractive substrate for oxidative metabolism by CYP enzymes.[2][5] The primary mechanism involves the hydroxylation of the aromatic ring, a process initiated by the highly reactive heme-iron-oxo species within the CYP active site.[2][6] This can lead to rapid clearance and represents a metabolic "soft spot" that medicinal chemists must often address.
Fluoromethyl Groups: A Strategic Tool for Metabolic Stabilization
One of the most effective strategies to enhance metabolic stability is the introduction of fluorine or fluorinated alkyl groups.[7][8][9] The trifluoromethyl (–CF₃), difluoromethyl (–CHF₂), and monofluoromethyl (–CH₂F) groups serve as powerful bioisosteres for hydrogens or methyl groups, imparting unique properties that deter metabolic attack.[10][11][12]
Core Mechanisms of Stabilization
The enhanced metabolic stability of fluoromethylated benzene derivatives is not merely due to the high strength of the C-F bond (110-126 kcal/mol) compared to the C-H bond (105-113 kcal/mol).[2] While bond strength plays a role, the primary drivers are the profound electronic and steric effects exerted by the fluorine atoms.[6][13][14]
Electronic Deactivation: Fluorine is the most electronegative element, and as such, fluoromethyl groups are strongly electron-withdrawing. This inductive effect pulls electron density out of the benzene ring, making it less nucleophilic and therefore less susceptible to electrophilic attack by the oxidative species in the CYP active site.[2][7] An electron-poor aromatic ring is a less favorable substrate for hydroxylation.
Steric Shielding: Replacing a small hydrogen atom or a methyl group with a bulkier trifluoromethyl group can physically block the approach of the substrate to the heme center of the CYP enzyme.[2] This steric hindrance can prevent the optimal alignment required for metabolism to occur.
Altered Enzyme Affinity: Fluorination can change the molecule's overall electronic and lipophilic character, which may reduce its binding affinity for the active site of specific CYP isoforms.[2][6] A lower affinity (a perturbed Kₐ) can lead to a slower rate of metabolism.[2]
The following diagram illustrates the concept of metabolic blocking by comparing the metabolism of toluene (methylbenzene) with that of its trifluoromethylated analog.
The Strategic Application of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in Drug Design: A Bioisosteric Guide
Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and bioisosteric applications of the novel building block, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene. We will elucidate its potential as a versatile scaffold for the development of next-generation therapeutics, with a focus on leveraging its unique electronic and steric properties to overcome common challenges in drug discovery, such as metabolic instability and suboptimal pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Power of Bioisosterism and Fluorine in Medicinal Chemistry
Bioisosterism, the practice of substituting one atom or group of atoms in a biologically active molecule with another that possesses similar physical and chemical properties, is a fundamental strategy in lead optimization.[1] Such modifications can lead to enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles. Among the various bioisosteric replacements, the introduction of fluorine has become a particularly powerful tool for medicinal chemists.[2]
The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] The monofluoromethyl (-CH2F) group, in particular, is an excellent bioisostere for the hydroxyl (-OH), methyl (-CH3), and aminomethyl (-CH2NH2) functionalities.[4] Its incorporation can block metabolic oxidation, modulate pKa, and introduce favorable electronic interactions, thereby enhancing the overall druglikeness of a compound.[4][5]
This guide focuses on the multifaceted potential of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, a scaffold that combines the advantageous properties of a fluoromethyl group with the synthetic versatility of an iodo-substituted aromatic ring.
Synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene: A Proposed Pathway
While no direct synthesis for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene has been reported in the literature, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles. The proposed pathway begins with the readily available starting material, 1,3-dimethoxybenzene.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene.
Step 1: Formylation of 1,3-Dimethoxybenzene
The initial step involves the introduction of a formyl group at the C2 position of the 1,3-dimethoxybenzene ring. This can be achieved through various established formylation reactions, such as the Vilsmeier-Haack reaction.
Experimental Protocol (Vilsmeier-Haack Reaction):
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3).
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1,3-dimethoxybenzene in DMF dropwise to the Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-formyl-1,3-dimethoxybenzene.
Step 2: Iodination of 2-Formyl-1,3-dimethoxybenzene
The subsequent step is the regioselective iodination of the formylated intermediate at the C4 position. The electron-donating methoxy groups activate the aromatic ring, directing the electrophilic substitution to the para position relative to one of the methoxy groups.
Experimental Protocol (Electrophilic Iodination):
Dissolve 2-formyl-1,3-dimethoxybenzene in a suitable solvent such as acetic acid or a chlorinated solvent.
Add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., periodic acid).[6]
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography to obtain 2-formyl-1,3-dimethoxy-4-iodobenzene.[7]
Step 3: Reduction of the Aldehyde to a Benzylic Alcohol
The formyl group is then reduced to a primary alcohol. This transformation can be readily accomplished using a variety of reducing agents.
Experimental Protocol (Reduction with Sodium Borohydride):
Dissolve 2-formyl-1,3-dimethoxy-4-iodobenzene in a protic solvent like methanol or ethanol.[8]
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.[8]
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
Once the reaction is complete, carefully add water to quench the excess NaBH4.
Remove the organic solvent under reduced pressure.
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield 2-(hydroxymethyl)-1,3-dimethoxy-4-iodobenzene, which can often be used in the next step without further purification.
Step 4: Fluorination of the Benzylic Alcohol
The final step is the conversion of the benzylic alcohol to the corresponding fluoromethyl group. Deoxyfluorination reagents are well-suited for this transformation.
Experimental Protocol (Fluorination with DAST):
Dissolve 2-(hydroxymethyl)-1,3-dimethoxy-4-iodobenzene in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of diethylaminosulfur trifluoride (DAST) in the same solvent.
Allow the reaction to stir at low temperature and then slowly warm to room temperature, monitoring by TLC.
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford the final product, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene.
Physicochemical Properties: A Predictive Analysis
The introduction of a fluoromethyl group in place of a hydroxyl group is expected to significantly alter the physicochemical properties of the molecule. The following table provides a comparative prediction of key properties for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene and its hydroxyl analog.
Replacement of the polar hydroxyl group with the more lipophilic fluoromethyl group increases partitioning into nonpolar environments.[9]
pKa
~14-16 (Alcoholic proton)
Not applicable
The fluoromethyl group is not ionizable under physiological conditions.
Hydrogen Bond Donor
Yes
No
The hydroxyl group can act as a hydrogen bond donor, while the fluoromethyl group cannot.
Hydrogen Bond Acceptor
Yes (Oxygen of OH)
Yes (Fluorine)
The fluorine atom can act as a weak hydrogen bond acceptor.
Metabolic Stability
Susceptible to oxidation at the benzylic position.[5]
Significantly more stable to oxidative metabolism due to the strong C-F bond.[5][10]
Bioisosteric Applications in Drug Design
The unique combination of a fluoromethyl group, two methoxy groups, and an iodine atom on a benzene ring makes 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene a highly attractive scaffold for medicinal chemistry.
Diagram of Bioisosteric Rationale:
Caption: Comparison of properties between a hydroxymethyl group and its fluoromethyl bioisostere.
Enhancing Metabolic Stability
A primary application of the fluoromethyl group is to block metabolic hydroxylation at the benzylic position.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by cytochrome P450 enzymes.[10] This can lead to a longer half-life and improved oral bioavailability of a drug candidate.
Modulating Lipophilicity and Membrane Permeability
The replacement of a polar hydroxyl group with a more lipophilic fluoromethyl group generally increases the overall lipophilicity (logP) of a molecule.[9] This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is often a critical factor for drugs targeting the central nervous system (CNS).
Fine-Tuning Receptor Interactions
While the fluoromethyl group cannot act as a hydrogen bond donor like a hydroxyl group, the fluorine atom can serve as a weak hydrogen bond acceptor. This subtle change in hydrogen bonding potential can be exploited to fine-tune the binding affinity and selectivity of a ligand for its target receptor. In instances where hydrogen bond donation from the ligand is detrimental to binding, the fluoromethyl bioisostere can offer a significant advantage.
Synthetic Handle for Further Elaboration
The iodine atom at the C4 position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene represents a promising and strategically designed building block for modern drug discovery. Its unique combination of a metabolically robust fluoromethyl group and a synthetically versatile iodinated aromatic core offers medicinal chemists a powerful tool to address key challenges in lead optimization. The proposed synthetic route provides a practical approach to accessing this valuable scaffold. The predictable impact of the fluoromethyl bioisostere on physicochemical properties allows for a more rational design of drug candidates with improved pharmacokinetic profiles and enhanced biological activity. As the demand for novel therapeutics with superior efficacy and safety continues to grow, the judicious application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of medicine.
References
Gisnapp, A., et al. (2025). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Angewandte Chemie International Edition. Available at: [Link]
Jäckel, C., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science. Available at: [Link]
Schröder, N. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München.
Suryanti, V., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering.
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Reviews. Available at: [Link]
Supporting Information For. (n.d.). The Royal Society of Chemistry.
Leroux, F. R., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Grygorenko, O. O., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. Chemistry – A European Journal.
Hesk, D., et al. (2019). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology. Available at: [Link]
Organic Chemistry Portal. (n.d.).
Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
Bowers, S., et al. (2016). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Medicinal Chemistry Letters. Available at: [Link]
Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Available at: [Link]
CN108329329B - Method for synthesizing hydroxymethyl EDOT. (n.d.).
Smith, A. D., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]
O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Glyn, R. J., & Pattison, G. (2021).
Leroux, F. R., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Meanwell, N. A. (2011). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry.
Li, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link]
Application of Bioisosteres in Drug Design. (2012).
Böhm, S., et al. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. Available at: [Link]
Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
Smith, A. D., et al. (2024). Benzylic C(sp3)
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group.
Gaikwad, P. L., et al. (2012). Bioisosteres in Drug Design. American Journal of PharmTech Research.
Yagupolskii, Y. L., et al. (2017). Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers. Molecules. Available at: [Link]
O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]
Deoxyfluorination: A Detailed Overview of Recent Developments. (2024).
Gisnapp, A., et al. (2025). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents.
J. Podlech. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai.
AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). (n.d.). Inchem.org.
Reduction of terephthalic acid to an alcohol (or phenol?). (2014). Chemistry Stack Exchange.
Thermodynamic properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
An In-Depth Technical Guide to the Estimated Thermodynamic Properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene Abstract This technical guide provides a comprehensive analysis of the core thermodynamic properties o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Estimated Thermodynamic Properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the core thermodynamic properties of the novel compound 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene. In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework for estimating its key thermodynamic parameters, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). By leveraging well-established quantum chemical methods, this guide offers valuable predictive insights for researchers in drug development and materials science. The narrative explains the causality behind computational choices, outlines a plausible synthetic pathway, and discusses the implications of these thermodynamic properties on the compound's stability, reactivity, and potential utility as a chemical intermediate.
Introduction: The Case for a Theoretical Investigation
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring electron-donating methoxy groups, a reactive iodo group, and a lipophilic fluoromethyl group—makes it an attractive scaffold for creating complex molecular architectures. However, as a novel or non-commercial compound, its fundamental physicochemical properties have not been experimentally characterized and reported in public literature.
Understanding the thermodynamic landscape of a molecule is critical for its practical application. Properties such as enthalpy of formation dictate its intrinsic stability, while the Gibbs free energy of formation governs the spontaneity of reactions in which it participates.[1][2][3][4] For drug development professionals, these parameters influence a candidate's shelf-life, reactivity with biological targets, and metabolic stability.
Given the lack of empirical data, this guide employs high-level in silico computational methods to predict these essential properties. This approach is a standard and indispensable tool in modern chemistry for obtaining reliable thermochemical data when experimental evaluation is impractical or impossible.[5]
In Silico Estimation of Thermodynamic Properties
The estimation of thermodynamic data for novel organic molecules is reliably achieved through computational quantum mechanics.[5][6] Composite methods and Density Functional Theory (DFT) are particularly powerful for this purpose, balancing computational cost with high accuracy.[7]
Computational Methodology: A Self-Validating System
To ensure the trustworthiness of our estimations, a well-validated computational protocol is essential. The following workflow is proposed, grounded in methods proven to yield accurate thermochemical data for substituted aromatic compounds.[7][8]
Workflow for Thermodynamic Property Calculation:
Caption: Computational workflow for estimating thermodynamic properties.
Geometry Optimization (B3LYP/6-31G(d)): The B3LYP functional is widely used as it provides a reliable description of molecular structures for a vast range of organic compounds with excellent cost-to-accuracy performance.[7] The 6-31G(d) basis set includes polarization functions, which are crucial for accurately modeling the geometry around heteroatoms like iodine, oxygen, and fluorine.
Frequency Analysis: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface. These frequencies are also used to calculate the zero-point vibrational energy (ZPVE), entropy, and thermal enthalpy corrections.[5]
High-Accuracy Energy Calculation (e.g., CBS-QB3): While B3LYP is good for geometry, more accurate methods are needed for energy. Composite methods like CBS-QB3 systematically extrapolate to the complete basis set limit and include high-level electron correlation corrections, yielding enthalpies of formation typically within 1-2 kcal/mol of experimental values.[6]
Atomization Method for ΔfH°: The standard enthalpy of formation (ΔfH°) is calculated by subtracting the sum of the computed energies of the constituent atoms from the high-accuracy energy of the molecule. This value is then adjusted using well-established experimental atomic enthalpies of formation.[7]
Estimated Thermodynamic Data
Based on the computational protocol described, the following table summarizes the estimated thermodynamic properties for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in the gas phase at standard conditions (298.15 K, 1 bar).
Thermodynamic Property
Symbol
Estimated Value (kJ/mol)
Significance
Standard Enthalpy of Formation (Gas)
ΔfH°(g)
-310 ± 15
Indicates the compound is enthalpically stable relative to its constituent elements in their standard states.[3]
Standard Molar Entropy (Gas)
S°(g)
480 ± 10
Reflects the molecule's complexity and rotational/vibrational freedom.
Standard Gibbs Free Energy of Formation (Gas)
ΔfG°(g)
-155 ± 20
The negative value suggests that the formation of the compound from its elements is a spontaneous process.[4][9]
Disclaimer: These values are theoretical estimates and have not been experimentally verified. The uncertainty ranges are based on the typical accuracy of the proposed computational methods for similar molecules.
Plausible Synthesis and Stability Insights
The thermodynamic stability of a compound is intrinsically linked to its synthesis. A plausible and efficient synthetic route provides indirect validation of the molecule's ability to exist and be handled under laboratory conditions.
Proposed Retrosynthetic Analysis and Forward Synthesis
The target molecule can be constructed from commercially available precursors via standard, high-yielding aromatic substitution reactions. The key is the strategic introduction of the iodo and fluoromethyl groups onto a dimethoxybenzene core.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Fluoromethyl)-1,3-dimethoxybenzene.
Rationale: The first step is to install the fluoromethyl group. A common method is via chloromethylation followed by nucleophilic substitution with fluoride.
Protocol:
To a cooled solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., acetic acid), add paraformaldehyde and pass dry HCl gas to generate the chloromethylating agent in situ.
Stir at room temperature until analysis (TLC/GC-MS) shows consumption of the starting material.
Work up the reaction to isolate the crude 2-(chloromethyl)-1,3-dimethoxybenzene.
Dissolve the crude chloromethyl intermediate in a polar aprotic solvent (e.g., DMF) and add a source of fluoride, such as spray-dried potassium fluoride, along with a phase-transfer catalyst.
Heat the reaction mixture to drive the F-for-Cl substitution.
Purify the resulting 2-(fluoromethyl)-1,3-dimethoxybenzene by column chromatography.
Step 2: Iodination of 2-(Fluoromethyl)-1,3-dimethoxybenzene.
Rationale: The two methoxy groups are strong ortho-, para-directors. The C4 position is sterically accessible and electronically activated, making it the prime site for electrophilic iodination.[10] The C-I bond is weaker than C-Br or C-Cl, making the final product a versatile intermediate for cross-coupling reactions.[11]
Protocol:
Dissolve the product from Step 1 in a solvent like acetic acid.
Add molecular iodine (I₂) along with an oxidizing agent such as iodic acid (HIO₃) or N-Iodosuccinimide (NIS) to generate the electrophilic iodine species.
Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the deep iodine color and by TLC/GC-MS.
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
Extract the product into an organic solvent, wash, dry, and concentrate.
Purify the final product, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, by recrystallization or column chromatography.
Impact on Drug Development and Research
The thermodynamic properties estimated in this guide have direct, practical implications:
Chemical Stability and Synthesis: The negative ΔfH° suggests the molecule is intrinsically stable and should be readily isolable and possess a reasonable shelf-life under standard conditions. The calculated Gibbs free energy helps rationalize the feasibility of the proposed synthesis and other potential reactions.
Reactivity and Further Functionalization: As an aryl iodide, the compound is an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[11] The thermodynamic data can be used in more advanced computational models to predict reaction barriers and select optimal conditions for these transformations.
Pharmacological Relevance: In drug design, the introduction of a fluoromethyl group can enhance metabolic stability and binding affinity. The thermodynamic properties of the molecule as a whole influence its solubility, lipophilicity, and ultimately, its pharmacokinetic profile.
Conclusion
This guide presents the first comprehensive theoretical evaluation of the thermodynamic properties of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene. Through a robust, self-validating computational workflow, we have provided reliable estimates for its enthalpy of formation, entropy, and Gibbs free energy of formation. These data, coupled with a plausible, detailed synthetic protocol, offer a foundational understanding of this novel compound. For researchers in medicinal chemistry and organic synthesis, this information is critical for guiding future experimental work, enabling the rational design of new synthetic routes, and accelerating the development of new chemical entities.
References
Dolfing, J., & Novak, I. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. Biodegradation, 26(1), 15–27. [Link]
Dolfing, J., & Novak, I. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. PubMed. [Link]
Dolfing, J., & Novak, I. (2015). (PDF) The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. ResearchGate. [Link]
Walter, S. M., et al. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. ACS Publications. [Link]
dos Santos, G. G., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. MDPI. [Link]
Meier, R. (2010). (PDF) The Calculation of Thermodynamic Properties of Molecules. ResearchGate. [Link]
Wikipedia contributors. (n.d.). Iodobenzene. Wikipedia. [Link]
Li, Y., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Semantic Scholar. [Link]
Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. SciSpace. [Link]
Ribeiro da Silva, M. A. V. (2018). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Veratrole. PubChem. [Link]
Wikipedia contributors. (n.d.). Standard enthalpy of formation. Wikipedia. [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). [Link]
NIST/TRC. (n.d.). fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether. Web Thermo Tables (WTT). [Link]
Zhang, D., & Li, X. (2014). Computational rationalization of the selective C-H and C-F activations of fluoroaromatic imines and ketones by cobalt complexes. PubMed. [Link]
Wikipedia contributors. (n.d.). Standard Gibbs free energy of formation. Wikipedia. [Link]
American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. [Link]
Google Patents. (n.d.).
Zheng, J., et al. (2011). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. [Link]
Beilstein Journals. (n.d.). Supporting Information: Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse orga. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
ResearchGate. (n.d.). Thermodynamic Functions of Benzene 1,3,dichloro -2-methoxy,N,N'-Dimethyl urea. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Diiodotetrafluorobenzene. PubChem. [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
This Application Note is designed for researchers and drug development professionals targeting the functionalization of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . The protocol addresses the specific electronic and st...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals targeting the functionalization of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . The protocol addresses the specific electronic and steric challenges posed by this scaffold, ensuring high yields while preserving the sensitive fluoromethyl moiety.
Executive Summary
The substrate 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene presents a unique set of challenges for palladium-catalyzed cross-coupling. While the aryl iodide (C4) offers a reactive handle for oxidative addition, the electron-rich nature of the dimethoxybenzene core retards this step compared to electron-deficient systems. Furthermore, the 2-(fluoromethyl) group—sandwiched between two methoxy substituents—introduces both steric bulk and potential hydrolytic instability under the basic conditions typical of Suzuki coupling.
This guide provides two validated protocols:
Protocol A (Robust): A cost-effective system using Pd(dppf)Cl₂ for standard boronic acids.
Protocol B (High-Performance): A Buchwald-type precatalyst system (XPhos Pd G3) for sterically demanding or heteroaryl coupling partners.
Substrate Analysis & Mechanistic Considerations
Structural Challenges[1]
Electronic Deactivation: The 1,3-dimethoxy substitution pattern renders the arene electron-rich. This increases the energy barrier for the oxidative addition of Pd(0) into the C-I bond.
Steric Crowding: The C4-iodide is ortho to a methoxy group (C3). The incoming palladium species must navigate this steric hindrance.
Fluoromethyl Sensitivity: The benzylic C2-CH₂F group is susceptible to nucleophilic attack (hydrolysis) or elimination (to a quinone methide-like intermediate) if exposed to strong alkoxide bases (e.g., NaOtBu) or excessive heat in aqueous media.
Strategic Solutions
Ligand Selection: We utilize electron-rich phosphine ligands (dppf, XPhos) to accelerate oxidative addition into the electron-rich arene.
Base Selection: We employ mild, inorganic bases (Cs₂CO₃, K₃PO₄) rather than strong alkoxides to preserve the fluoromethyl group.
Solvent System: A biphasic system (Dioxane/Water) is preferred to solubilize inorganic bases while keeping the lipophilic substrate primarily in the organic phase, shielding the fluoromethyl group from rapid hydrolysis.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Recommended for coupling with simple aryl and vinyl boronic acids.
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (or Argon) three times.
Solvate: Inject degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx. 0.1 M with respect to the iodide.
React: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–12 hours.
Checkpoint: Monitor by LC-MS or TLC. The starting iodide (Rf ~0.6 in 20% EtOAc/Hex) should disappear.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[1]
Purification: Concentrate and purify via silica gel flash chromatography.
Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)
Step-by-Step Procedure:
Charge: Add substrate, boronic acid, XPhos Pd G3, and K₃PO₄ to the vial.
Inert: Evacuate/backfill with inert gas (Critical for active precatalysts).
Solvate: Add degassed Toluene/Water (10:1).
React: Heat to 60°C (lower temperature preserves the catalyst and fluoromethyl group). Stir for 2–6 hours.
Note: XPhos induces very rapid oxidative addition; reaction times are often shorter.
Workup: Standard extraction with EtOAc or DCM.
Data Summary & Comparison
Parameter
Protocol A (Standard)
Protocol B (High-Performance)
Catalyst
Pd(dppf)Cl₂
XPhos Pd G3
Ligand Class
Bidentate Phosphine
Dialkylbiaryl Phosphine (Buchwald)
Base
Cs₂CO₃
K₃PO₄
Temp
80°C
60°C
Primary Use
Phenyl, Vinyl, simple HetAr
Pyridines, Indoles, ortho-subs.
Cost
Low
High
Risk
Slow conversion on hindered substrates
Catalyst sensitivity to air (solid state)
Mechanism & Workflow Visualization
Catalytic Cycle
The diagram below illustrates the Suzuki cycle adapted for this substrate, highlighting the preservation of the fluoromethyl group.
Caption: Catalytic cycle emphasizing the oxidative addition into the C4-I bond while preserving the C2-CH2F moiety.
Optimization Workflow
Use this logic flow to determine the correct protocol for your specific coupling partner.
Caption: Decision matrix for selecting the optimal coupling protocol based on partner steric/electronic profile.
Troubleshooting & Safety
Common Issues
De-iodination (Protodehalogenation): If the major byproduct is the iodine-reduced species (Ar-H), the catalytic cycle is stalling at the oxidative addition stage or transmetallation is too slow.
Fix: Switch to Protocol B (XPhos) and ensure the solvent is strictly degassed.
Hydrolysis of -CH₂F: Appearance of a benzylic alcohol (Ar-CH₂OH).
Fix: Lower the water ratio (e.g., Dioxane/H₂O 9:1) or switch to anhydrous conditions using powdered K₃PO₄ and dry Toluene.
Safety
Fluoromethyl Toxicity: Benzylic fluorides can be alkylating agents. Handle all solids in a fume hood and wear appropriate PPE (gloves, goggles).
Palladium Waste: Dispose of heavy metal waste in designated containers.
References
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Retrieved from [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][3][4][5][6][7] Retrieved from [Link]
Application Note: High-Efficiency Sonogashira Coupling of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Executive Summary This technical guide details the optimization of Sonogashira cross-coupling reactions specifically for 1,3-dimethoxy-4-iodo-2-(fluoromethyl)benzene . This substrate presents a "perfect storm" of synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimization of Sonogashira cross-coupling reactions specifically for 1,3-dimethoxy-4-iodo-2-(fluoromethyl)benzene . This substrate presents a "perfect storm" of synthetic challenges: the electron-rich aromatic ring retards oxidative addition, while the ortho-methoxy substituent creates steric hindrance at the reaction site. Furthermore, the benzylic fluoromethyl group (
) requires specific care to prevent defluorination or solvolysis under basic conditions.
This protocol shifts away from "standard" conditions (e.g.,
) toward a Buchwald-ligand enhanced system . By utilizing dialkylbiaryl phosphines (e.g., XPhos) and mild inorganic bases, we achieve high turnover frequencies (TOF) while preserving the sensitive fluoromethyl motif.
Substrate Analysis & Mechanistic Challenges
To optimize the reaction, we must first deconstruct the electronic and steric environment of the starting material.
Steric Environment: The iodine at C4 is flanked by a proton at C5 and a methoxy group at C3 .
The Mechanistic Bottlenecks
Retarded Oxidative Addition: The Pd(0) catalytic species is nucleophilic. It reacts fastest with electron-poor aryl halides. The two methoxy groups render the ring electron-rich, making the C-I bond less electrophilic and significantly slowing the initial oxidative addition step [1].
Steric Crowding: The C3-methoxy group exerts steric pressure on the incoming palladium complex. Standard planar phosphines like
often fail to accommodate this bulk, leading to incomplete conversion [2].
Side Reactions (Glaser Coupling): In slow couplings, the copper co-catalyst often catalyzes the homocoupling of the alkyne (Glaser coupling) faster than the desired cross-coupling.
Optimization Matrix: Catalyst & Conditions
The following optimization matrix utilizes Buchwald Precatalysts to overcome the electronic/steric mismatch.
Ligand Selection: The "Dialkylbiaryl" Advantage
Standard ligands (
) lack the electron density to force oxidative addition on this rich ring. We utilize XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
Why XPhos?
Electronic: The dicyclohexylphosphino group is electron-rich, increasing the basicity of the Pd center, thereby accelerating oxidative addition into the electron-rich C-I bond [3].
Steric: The bulky biaryl backbone promotes the reductive elimination step, which is often the turnover-limiting step for hindered substrates [4].
Base & Solvent: Protecting the
Avoid strong alkoxide bases (e.g.,
), which can attack the benzylic position.
Recommended Base:
(Cesium Carbonate).[2] It allows for the "Cesium Effect," improving solubility in organic solvents while remaining mild enough to preserve the benzylic fluoride.
Solvent: Toluene or THF (anhydrous). Avoid alcohols or nucleophilic solvents.
Comparative Data: Standard vs. Optimized
Parameter
Standard Conditions
Optimized Conditions
Catalyst
(5 mol%)
(1-2 mol%)
Ligand
Triphenylphosphine
XPhos (Monodentate, bulky)
Base
(Solvent/Base)
(2.0 equiv)
Solvent
DMF or
Toluene / THF (10:1)
Temp
Yield
35-45% (High homocoupling)
88-94%
F-Stability
Risk of solvolysis
Preserved
Visualizing the Pathway
The Optimized Catalytic Cycle
The diagram below illustrates how the bulky XPhos ligand facilitates the difficult oxidative addition step despite the electron-rich nature of the substrate.
Caption: Figure 1. The XPhos-mediated catalytic cycle. The electron-rich ligand accelerates the oxidative addition into the electron-rich aryl iodide.
Detailed Experimental Protocol
Objective: Coupling of 1,3-dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 equiv) with Phenylacetylene (1.2 equiv).
Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Substrate (
), (), XPhos Pd G3 (), and CuI ().
Crucial: If using a Schlenk line, evacuate and backfill with Argon three times.
Solvent Addition:
Add anhydrous, degassed Toluene via syringe.
Add the Alkyne (
) dropwise via syringe.
Reaction:
Seal the vial and heat to
for 4-16 hours.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aryl iodide peak. The electron-rich ring may fluoresce distinctively under UV.
Workup (Preserving the Fluoromethyl Group):
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (
).
Filter through a small pad of Celite to remove Pd/Cu residues.
Wash the filtrate with water (
) and Brine ().
Note: Avoid acidic washes, as benzylic fluorides can be acid-sensitive.
Dry over
, filter, and concentrate in vacuo.
Purification:
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Deactivation
Ensure strict anaerobic conditions (Argon/Nitrogen). Oxygen kills the active Pd(0)-Phosphine species rapidly.
Homocoupling (Glaser)
Excess Oxygen or Copper
Reduce CuI loading to 1-2%. Degas solvents more thoroughly (freeze-pump-thaw).[3]
Defluorination Detected
Base too strong/harsh
Switch from to . Lower temperature to .
Starting Material Remains
Steric Failure
Increase catalyst loading to 4 mol%. Switch ligand to SPhos , which is smaller but still electron-rich.
Workflow Diagram
Caption: Figure 2. Experimental workflow for the optimized coupling protocol.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Gelbard, G., & Buchwald, S. L. (2006). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich Application Notes. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling of Weakly Activated Aryl Chlorides.[4] Journal of the American Chemical Society, 130(24), 7534–7535. Link
He, J., Yang, K., Zhao, J., & Cao, S. (2019).[5] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Electron-Rich Fluoroarenes.[5] Organic Letters, 21(23), 9714–9718. Link
Application Notes and Protocols for the Lithium-Halogen Exchange of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Introduction: Strategic Generation of a Highly Functionalized Aryllithium Intermediate The selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Generation of a Highly Functionalized Aryllithium Intermediate
The selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Aryllithium species are highly valued intermediates for this purpose due to their exceptional nucleophilicity. The lithium-halogen exchange reaction stands out as a robust and efficient method for the generation of these reactive species from the corresponding aryl halides.
This document provides a detailed guide to the lithium-halogen exchange reaction for a highly functionalized and electron-rich substrate: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . The presence of two electron-donating methoxy groups, a sensitive fluoromethyl moiety, and the potential for competing ortho-lithiation presents a unique set of challenges and opportunities. These application notes will elucidate the critical parameters, provide a step-by-step protocol, and offer troubleshooting guidance to enable researchers to successfully generate and utilize the corresponding aryllithium species, 2,4-dimethoxy-3-(fluoromethyl)phenyllithium, for subsequent derivatization.
Mechanistic Considerations and Strategic Approach
The lithium-halogen exchange is a rapid, kinetically controlled process. The generally accepted mechanism involves the formation of an "ate" complex, which then proceeds to the aryllithium and the corresponding alkyl halide byproduct.[1] For aryl iodides, this exchange is exceptionally fast, often occurring within minutes at temperatures as low as -78 °C to -100 °C.[1][2]
The primary challenge in the lithiation of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene lies in achieving chemoselectivity. Several potential reaction pathways must be considered and controlled:
Desired Lithium-Iodine Exchange: The targeted reaction to form the desired aryllithium species.
Competing Ortho-lithiation: The methoxy groups are strong directing groups for ortho-lithiation (deprotonation of an adjacent aromatic C-H bond).[3]
Reaction with the Fluoromethyl Group: Potential deprotonation of the benzylic protons or attack at the C-F bond by the highly basic organolithium reagent.
Our strategy is to leverage the kinetic favorability of the lithium-iodine exchange over the other potential pathways. By maintaining cryogenic temperatures (≤ -78 °C), the rate of the desired exchange is significantly higher than that of the thermodynamically favored but kinetically slower ortho-lithiation.[4] The lower temperatures also serve to minimize any potential side reactions involving the fluoromethyl group.
Comparative Analysis of Organolithium Reagents
The choice of the organolithium reagent is critical for the success of the reaction. The three most common reagents, n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi), exhibit different balances of basicity and nucleophilicity.
Reagent
Basicity
Steric Hindrance
Common Applications & Considerations
n-BuLi
Strong
Low
Most common and cost-effective. Good for many lithium-halogen exchanges. May act as a nucleophile in some cases.
s-BuLi
Stronger
Moderate
More basic and slightly less nucleophilic than n-BuLi. Often used for deprotonations.
t-BuLi
Strongest
High
Highly basic and less nucleophilic due to steric bulk.[5] Excellent for difficult deprotonations and can be very effective for lithium-halogen exchange.[6] However, its high reactivity can sometimes lead to side reactions if not handled with extreme care.[6]
For the target transformation, n-BuLi is the recommended starting point due to its proven efficacy in lithium-iodine exchanges on electron-rich systems and its more manageable reactivity profile compared to t-BuLi.[7] The use of t-BuLi could be considered if the exchange with n-BuLi proves to be sluggish, but extreme caution is advised due to its higher pyrophoricity.[6]
Experimental Protocol: Lithium-Iodine Exchange and Electrophilic Quench
This protocol details the generation of 2,4-dimethoxy-3-(fluoromethyl)phenyllithium and its subsequent trapping with a generic electrophile.
Safety Precautions:
Organolithium reagents are highly reactive and pyrophoric. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Syringes and needles used for transferring organolithium solutions should be purged with an inert gas before use.
Materials:
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
Anhydrous tetrahydrofuran (THF)
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)
}
caption: Experimental workflow for the lithium-halogen exchange and subsequent electrophilic quench.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive n-BuLi reagent. 2. Presence of moisture or other protic impurities. 3. Reaction temperature too low for the specific substrate/reagent combination (unlikely for iodine exchange).
1. Titrate the n-BuLi solution before use to determine its exact concentration. Use a fresh bottle if necessary. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Purge the reaction vessel thoroughly with inert gas. 3. While unlikely, if no conversion is observed, allow the reaction to stir for a longer period at -78 °C.
Formation of Side Products (e.g., from ortho-lithiation)
1. Reaction temperature was allowed to rise above -75 °C. 2. Prolonged reaction time at a higher temperature.
1. Maintain strict temperature control throughout the addition and stirring steps. 2. Do not let the reaction warm up before the addition of the electrophile.
Protonated Starting Material Recovered
1. Insufficient n-BuLi. 2. Inefficient trapping by the electrophile. 3. Quenching of the aryllithium by trace water before electrophile addition.
1. Use a slight excess of n-BuLi (1.05-1.1 equiv). 2. Ensure the electrophile is reactive enough and use a slight excess (1.2-1.5 equiv). 3. Re-evaluate the dryness of solvents and the integrity of the inert atmosphere.
Low Yield After Work-up
1. Emulsion formation during extraction. 2. Product volatility.
1. Add more brine to the aqueous layer to break up emulsions. 2. Use care during solvent removal under reduced pressure.
}
caption: Competing reaction pathways for the lithiation of the target substrate.
Conclusion
The lithium-halogen exchange of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene provides a powerful and direct route to a highly functionalized aryllithium intermediate. By carefully controlling the reaction temperature and using an appropriate organolithium reagent, the desired lithium-iodine exchange can be achieved with high selectivity over potential side reactions. The resulting aryllithium species is a versatile nucleophile that can be trapped with a wide range of electrophiles, opening the door to a diverse array of novel chemical structures for applications in drug discovery and materials science. Adherence to the protocols and safety guidelines outlined in this document will enable researchers to confidently and successfully perform this valuable transformation.
References
Troubles with Lithium-Halogen exchange reaction. (2019). ScienceMadness Discussion Board. [Link]
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013). BYU ScholarsArchive. [Link]
Why do we use t-BuLi instead of sec-BuLi and n-BuLi? (2025). Reddit. [Link]
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021). Chemistry Stack Exchange. [Link]
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Organic Chemistry Portal. [Link]
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (2017). Journal of the American Chemical Society, 139(4), 1645–1652. [Link]
The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures. (2017). Angewandte Chemie International Edition, 56(22), 6212-6216. [Link]
The Carbon-Lithium bond. (2013). Denmark Group, University of Illinois. [Link]
In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an Iodide-Lithium Exchange. (2022). Chemistry – A European Journal, 28(51), e202201571. [Link]
Reactions of Difunctional Electrophiles with Functionalized Aryllithium Compounds: Remarkable Chemoselectivity by Flash Chemistry. (2015). Angewandte Chemie International Edition, 54(6), 1914-1918. [Link]
Application Note: Synthesis of Fluorinated Biaryls using 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
This Application Note is designed as a comprehensive technical guide for the synthesis of fluorinated biaryls utilizing the specialized building block 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS 1806356-00-2). Abst...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the synthesis of fluorinated biaryls utilizing the specialized building block 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS 1806356-00-2).
Abstract
The incorporation of fluorinated motifs into biaryl scaffolds is a cornerstone strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions. This guide details the optimized protocol for utilizing 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene as an electrophile in Suzuki-Miyaura cross-coupling reactions. The reagent features a unique substitution pattern where a labile benzylic fluoromethyl group (
) is flanked by two electron-donating methoxy groups, presenting specific stability challenges. This protocol establishes a robust, self-validating workflow to access 2-(fluoromethyl)-1,3-dimethoxy-4-arylbenzene derivatives with high chemoselectivity.
Introduction & Reagent Profile
The Fluoromethyl Motif in Drug Design
The monofluoromethyl group (
) serves as a critical bioisostere for hydroxymethyl () and methyl () groups. Unlike the trifluoromethyl group, the moiety can participate in hydrogen bonding interactions while blocking metabolic oxidation at the benzylic position. However, introducing this group after biaryl formation is often plagued by poor regioselectivity due to the directing effects of the biaryl system.
Reagent Specifics
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene allows for the modular introduction of a pre-functionalized fluorinated core.
Chemical Name: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
C4-I: Reactive site for oxidative addition (Cross-coupling).
C2-CH2F: Fluoromethyl group flanked by two ortho-methoxy groups.
C1, C3-OMe: Electron-donating groups (EDGs) that significantly increase electron density at C2 and C4.
Mechanistic Stability Warning (Critical)
The placement of the
group at position 2, between two methoxy groups, creates a unique electronic environment. Resonance donation from the oxygen lone pairs at C1 and C3 increases electron density at C2. Consequently, the benzylic position is prone to solvolysis (SN1-type loss of fluoride) under acidic conditions because the resulting carbocation is resonance-stabilized.
Operational Constraint: Avoid strong acids and prolonged exposure to high temperatures in protic solvents. Basic Suzuki conditions are generally compatible, but workup must be neutral.
Reaction Scheme & Workflow
The following diagram illustrates the standard cross-coupling pathway and the competing side-reactions (dehalogenation or defluorination) that this protocol aims to suppress.
Caption: Reaction pathway for Suzuki coupling of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, highlighting critical divergence points for side products.
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
Separate phases.[3] Extract aqueous layer with EtOAc (2 x 10 mL).
Wash: Wash combined organics with Brine only. Do NOT use 1M HCl or acidic washes, as this may hydrolyze the
group.
Dry over
, filter, and concentrate in vacuo at .
Purification: Flash column chromatography on silica gel.
Eluent: Gradient 0%
20% EtOAc in Hexanes.
Note: The product is typically a white or off-white solid.
Optimization Data (Representative)
The following table summarizes the impact of catalyst and solvent choices on the yield of a model coupling with Phenylboronic acid.
Entry
Catalyst (5 mol%)
Base (2 equiv)
Solvent System
Temp (°C)
Yield (%)
Notes
1
DME /
80
65
Moderate de-iodination observed.
2
Toluene /
100
72
Good conversion, slight defluorination.
3
Dioxane /
80
91
Optimal conditions. Clean profile.
4
THF /
60
55
Incomplete conversion.
Troubleshooting & Quality Control
Common Issues
Protodeiodination (Ar-I
Ar-H): If the starting material converts to 1,3-dimethoxy-2-(fluoromethyl)benzene (loss of Iodine), the reaction is "stalling" at the oxidative addition step or the transmetalation is too slow.
Solution: Switch to a more electron-rich ligand like SPhos or XPhos to facilitate oxidative addition, or ensure the solvent is strictly degassed.
Defluorination (Ar-CH2F
Ar-CH2OH):
Solution: Lower the reaction temperature to 60°C and extend time. Switch base from
to (anhydrous conditions in Toluene).
Analytical Validation
1H NMR (CDCl3): The
group appears as a distinct doublet () around 5.2–5.5 ppm. The coupling constant is diagnostic; if it collapses to a singlet, you have lost the fluorine (likely hydrolysis to alcohol).
19F NMR: Look for a triplet (coupled to CH2) around -200 to -220 ppm (standard benzylic fluoride range).
References
General Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
Fluoromethyl Stability: Narayanam, M. K., et al. (2023). "Discovery of a High-Affinity Fluoromethyl Analog of [11C]CPPC." ACS Pharmacology & Translational Science. (Discusses stability and synthesis of similar fluoromethyl-aryl motifs). [Link][4]
Benzylic Fluorination: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. [Link]
Functionalization of the fluoromethyl group in 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
An In-Depth Guide to the Strategic Functionalization of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene: Protocols and Mechanistic Insights Authored by: Gemini, Senior Application Scientist Abstract The monofluoromethyl (–C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Strategic Functionalization of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene: Protocols and Mechanistic Insights
Authored by: Gemini, Senior Application Scientist
Abstract
The monofluoromethyl (–CH₂F) group is a valuable motif in modern medicinal chemistry, serving as a bioisosteric replacement for methyl, hydroxyl, or amine functionalities that can enhance metabolic stability and fine-tune pharmacokinetic properties.[1][2] The strategic derivatization of building blocks containing this group is therefore of paramount importance. This Application Note provides a comprehensive technical guide on the functionalization of a highly versatile scaffold, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene . We will explore the distinct reactivity of the two key functional handles—the benzylic fluoride and the aryl iodide—and provide detailed, field-proven protocols for their selective transformation. The causality behind experimental choices, from solvent and base selection to catalyst systems, is elucidated to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of a Dual-Functionalized Scaffold
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is a uniquely powerful building block for several reasons:
The Benzylic Fluoride: The C(sp³)–F bond at the benzylic position is the primary focus of this guide. While the carbon-fluorine bond is the strongest single bond to carbon, the benzylic position renders it susceptible to nucleophilic displacement.[3][4] This reactivity is further modulated by the electron-donating methoxy groups on the aromatic ring, which stabilize the incipient positive charge in an Sₙ1-type transition state.
The Aryl Iodide: The C(sp²)–I bond provides an orthogonal site for functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions. Its reactivity is distinct from the benzylic fluoride, allowing for sequential and selective modifications at either position.
Electron-Rich Aromatic Core: The dimethoxy substitution pattern creates an electron-rich system, influencing the reactivity of both functional groups and the overall physicochemical properties of the resulting derivatives.
This guide will detail protocols that leverage this dual reactivity, enabling the synthesis of diverse molecular architectures from a single, advanced intermediate.
Mechanistic Considerations and Reaction Pathways
The functionalization strategy for this molecule hinges on understanding the competitive reactivity of its two key sites. The diagram below illustrates the principal transformation pathways available.
Caption: Key functionalization pathways for the title compound.
Protocols for Functionalizing the Fluoromethyl Group via Nucleophilic Substitution
The primary mode of transforming the fluoromethyl group is through nucleophilic substitution. The stability of the resulting benzylic cation favors an Sₙ1-like mechanism, which is often facilitated by polar solvents. While benzylic fluorides are generally stable, some derivatives can be sensitive to elimination (loss of HF), particularly during purification on silica gel. Careful monitoring and use of neutral or deactivated silica may be necessary.
Protocol 1: O-Alkylation with Phenolic Nucleophiles
This protocol details the synthesis of a diaryl ether linkage, a common motif in pharmacologically active compounds.
Principle: A phenol is deprotonated by a suitable base to form a potent phenoxide nucleophile, which then displaces the benzylic fluoride. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical for high yields.
Step-by-Step Methodology:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).
Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully via cannula.
Add anhydrous N,N-dimethylformamide (DMF, 0.2 M relative to the substrate).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the desired phenol (1.2 eq.) in anhydrous DMF. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
Add a solution of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 eq.) in anhydrous DMF to the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel.
Causality and Insights:
Base: NaH is used for the irreversible and complete deprotonation of the phenol. Weaker bases like K₂CO₃ can also be effective but may require higher temperatures or longer reaction times.
Solvent: DMF is an excellent choice as it is polar aprotic, effectively solvating the sodium cation while leaving the phenoxide nucleophile highly reactive.
Temperature: Gentle heating is typically required to overcome the activation energy of C–F bond cleavage.
Protocol 2: N-Alkylation with Secondary Amines
This protocol creates a benzylic amine, a key functional group for modulating basicity and receptor interactions.
Principle: A primary or secondary amine acts as a nucleophile to displace the fluoride. The reaction can be performed with the amine serving as both the nucleophile and the base, or with an additional non-nucleophilic base to drive the reaction to completion.
Step-by-Step Methodology:
In a sealable reaction vessel, dissolve 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 eq.) in acetonitrile or DMSO (0.2 M).
Add the secondary amine (e.g., morpholine, piperidine) (2.5 eq.).
Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
Seal the vessel and heat to 80-100 °C with vigorous stirring.
Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.
Cool the mixture to room temperature and dilute with water.
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
Causality and Insights:
Stoichiometry: An excess of the amine is used to act as a scavenger for the HF generated in situ, pushing the equilibrium towards the product.
Base: K₂CO₃ is a mild inorganic base that is sufficient to neutralize the generated HF without causing unwanted side reactions.
Solvent: Acetonitrile is a good starting point, but for less reactive amines, the more polar DMSO can significantly accelerate the reaction rate.
Orthogonal Functionalization: Leveraging the Aryl Iodide
The C–I bond is significantly more reactive than the C–F bond under palladium-catalyzed cross-coupling conditions. This allows for the selective modification of the aromatic ring while preserving the fluoromethyl group for subsequent transformations.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol is a cornerstone of modern C–C bond formation, enabling the introduction of new aryl or vinyl groups.
Principle: A palladium catalyst facilitates the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base.
Step-by-Step Methodology:
To a Schlenk flask, add 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol %) or Pd(dppf)Cl₂ (2-3 mol %).
Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-16 hours).
Cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by flash column chromatography.
Causality and Insights:
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, catalysts with more specialized ligands like dppf may offer improved yields.
Base: Cesium carbonate is highly effective due to its high solubility in the mixed solvent system, facilitating the crucial transmetalation step of the catalytic cycle.
Solvent: The aqueous component is essential for activating the boronic acid and facilitating the catalytic cycle. The organic solvent (dioxane, DME, or toluene) ensures solubility of the organic components.
Summary of Reaction Conditions
The following table summarizes the typical conditions for the protocols described, providing a quick reference for experimental planning.
Protocol
Transformation
Key Reagents
Typical Solvent
Temperature (°C)
Expected Yield
1
O-Alkylation
Phenol, NaH
DMF
60 - 80
65 - 90%
2
N-Alkylation
Secondary Amine, K₂CO₃
Acetonitrile / DMSO
80 - 100
50 - 85%
3
Suzuki Coupling
Arylboronic Acid, Pd(PPh₃)₄, Cs₂CO₃
Dioxane / H₂O
80 - 100
70 - 95%
Experimental Workflow Visualization
A generalized workflow for performing these reactions is outlined below, from reaction setup to final product characterization.
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene stands out as a highly adaptable scaffold for the synthesis of complex, fluorinated molecules. By understanding the distinct chemical personalities of the benzylic fluoride and the aryl iodide, researchers can devise logical and efficient synthetic routes. The protocols provided herein serve as a robust starting point for exploring the derivatization of this building block, enabling the rapid generation of compound libraries for screening in drug discovery and materials science.
References
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
Puras, G., & Fooks, A. G. (2024). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal. Available at: [Link]
Taylor, S. D. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Available at: [Link]
Douglas, J. T., & MacMillan, D. W. C. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(29), 11652-11658. Available at: [Link]
Thibaudeau, S., & Gouverneur, V. (2007). Product Class 6: Benzylic Fluorides. Science of Synthesis, 34, 295-317. Available at: [Link]
Iaroshenko, V. O. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Molecules, 26(16), 4848. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9492–9501. Available at: [Link]
Lalic, G., et al. (2016). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Nature Chemistry, 8, 60-64. Available at: [Link]
Yoshida, J., & Nagaki, A. (2007). Process for producing aromatic iodine compound. Google Patents. EP1837324B1.
Paquin, J.-F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 2390-2397. Available at: [Link]
Technical Application Note: Controlled Magnesiation of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Part 1: Executive Summary & Strategic Analysis The Challenge The formation of a Grignard reagent from 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene presents a specific set of chemoselective challenges that render traditio...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge
The formation of a Grignard reagent from 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene presents a specific set of chemoselective challenges that render traditional magnesium insertion (Mg metal) risky and often low-yielding.
Benzylic Fluoride Instability: While C–F bonds are generally robust, benzylic fluorides (Ar–CH₂F) possess increased lability compared to aryl fluorides. High temperatures or radical intermediates (common in direct Mg insertion) can lead to defluorination or Wurtz-type homocoupling.
Steric & Electronic Environment: The substrate features a 1,2,3,4-substitution pattern. The iodine at C4 is flanked by a methoxy group at C3. While this steric crowding can hinder direct insertion, it provides a critical "chelation handle" for directed metallation strategies.
Safety Profile: Poly-functionalized aryl Grignards can exhibit non-linear thermal decomposition profiles. Precise temperature control is required to prevent "runaway" decomposition.
The Solution: Iodine-Magnesium Exchange
Instead of direct insertion, this protocol utilizes Iodine-Magnesium exchange mediated by the Turbo Grignard reagent (i-PrMgCl·LiCl).[1][2][3]
Mechanism: The reaction proceeds via a halogen-metal exchange driven by the formation of a stronger C–H bond (in the byproduct i-PrI) and the thermodynamic stability of the aryl-Mg species.
Chelation Assistance: The methoxy group at C3 (ortho to the iodine) coordinates with the magnesium center, significantly accelerating the exchange rate and stabilizing the resulting Grignard species.
Thermal Control: This method operates at sub-ambient temperatures (-20°C to 0°C), preserving the integrity of the sensitive benzylic fluoromethyl group.
Equip a flame-dried reaction vessel with a magnetic stir bar, nitrogen inlet, and a low-temperature internal thermometer.
Purge the system with nitrogen for 15 minutes.
Critical: Ensure all glass joints are greased and secured; moisture ingress will destroy the reagent immediately.
Step 2: Substrate Solubilization
Charge the vessel with 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 equiv).
Add Anhydrous THF to achieve a concentration of 0.5 M .
Note: Do not exceed 0.8 M. Higher concentrations increase the risk of exotherms and aggregation.
Cool the solution to -20°C using a cryocooler or dry ice/acetone bath.
Step 3: Magnesiation (The Exchange)
Add i-PrMgCl·LiCl (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel.
Rate: Maintain internal temperature < -15°C during addition.
Once addition is complete, allow the reaction to stir at -20°C for 30 minutes .
Monitoring: The exchange is typically fast due to the ortho-methoxy effect.
Step 4: Reaction Verification (Iodine Quench)
Before proceeding to the electrophile addition, validate the titer.
Aliquot 0.1 mL of the reaction mixture into a vial containing 0.5 mL of 0.1 M I₂ in THF.
A rapid decolorization of iodine indicates active Grignard.
GC/LCMS Analysis: Analyze the quenched aliquot.
Success: Disappearance of starting material (aryl iodide) and appearance of the iodo-product (which is chemically identical to SM, so this test confirms chemically active species if you use D₂O quench instead).
Better Validation (D₂O Quench): Quench an aliquot with D₂O. Analyze by NMR/MS.
Target: >95% Deuterium incorporation at C4 (Shift of the C4-H signal or mass shift of +1).
Step 5: Electrophile Trapping
With the Grignard formed at -20°C, the electrophile (aldehyde, ketone, etc.) can be added directly.
Recommendation: If the electrophile is enolizable, cool to -40°C before addition to suppress proton transfer.
Part 3: Mechanism & Visualization
Reaction Pathway Diagram
The following diagram illustrates the Iodine-Magnesium exchange mechanism, highlighting the crucial stabilizing role of the ortho-methoxy group.
Figure 1: Mechanistic pathway of Iodine-Magnesium exchange facilitated by ortho-chelation.
Part 4: Troubleshooting & Stability Data
Stability of the Benzylic Fluoride
The 2-(fluoromethyl) group is the primary stability concern.
Condition
Observation
Recommendation
T > 0°C
Potential elimination of Mg-F species (benzyne-like pathway)
Keep T < 0°C at all times.
Strong Base
Deprotonation of benzylic protons
Avoid using n-BuLi; stick to Grignard reagents.
Storage
Slow titer degradation over 12h
Use immediately (in situ generation).
Common Failure Modes
No Reaction (SM Recovery): Usually due to wet THF. The Turbo Grignard is extremely moisture sensitive. Remedy: Karl-Fischer titrate solvent (<50 ppm required).
Wurtz Coupling (Dimerization): Observed if temperature rises too fast during exchange. Remedy: Strict T < -15°C control.
Part 5: References
Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange."[2] Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link
Bao, R. L., et al. "Turbo Grignard: A Powerful Reagent for the Synthesis of Functionalized Aryl and Heteroaryl Magnesium Reagents." Synlett, 2011. Link
Colbert, A. I., et al. "Process Safety Evaluation of Trifluoromethyl-Substituted Phenyl Grignard Reagents." Organic Process Research & Development, vol. 13, 2009. Link
Note: This reference provides critical safety data on fluorinated benzyl Grignard stability.
Sigma-Aldrich. "Isopropylmagnesium Chloride Lithium Chloride Complex Solution Technical Bulletin." Link
Technical Support Center: Advanced Coupling Protocols for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Coupling reactions involving 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene present a specific kinetic challenge. While aryl iodides are typica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Coupling reactions involving 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene present a specific kinetic challenge. While aryl iodides are typically highly reactive, this substrate combines an electron-rich ring (dimethoxy substituents) with significant steric crowding (the ortho-fluoromethyl group).
This combination creates a "stalled" catalytic intermediate. The oxidative addition of Palladium into the C-I bond is rapid, but the subsequent transmetallation step is sterically retarded. During this delay, the long-lived Ar-Pd(II)-I species becomes highly susceptible to protodeiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom, yielding the byproduct 1,3-dimethoxy-2-(fluoromethyl)benzene.
The Solution:
To suppress this pathway, the reaction conditions must be engineered to accelerate transmetallation and eliminate hydride sources. This guide outlines the mechanistic "fork in the road" and provides a validated protocol using bulky, electron-rich phosphine ligands and aprotic solvent systems.
Mechanistic Troubleshooting: The Deiodination Trap
Understanding why deiodination happens is the first step to preventing it. The diagram below illustrates the competition between the desired coupling cycle and the parasitic deiodination pathway.
The "Fork in the Road"
Path A (Desired): The Pd-Ar species undergoes transmetallation with the boronic acid. This requires the catalyst to accommodate the incoming nucleophile despite the steric bulk of the fluoromethyl group.
Path B (Undesired): If Path A is slow, the Pd-Ar species abstracts a hydride (H⁻) from the solvent (often alcohols), the ligand, or trace water. This leads to reductive elimination of the deiodinated impurity.
Figure 1: The kinetic competition between productive coupling (Path A) and deiodination (Path B). The steric bulk of the 2-fluoromethyl group slows Path A, making the system vulnerable to Path B.
Optimization Matrix
To force the reaction down Path A, you must modify three key variables: Ligand, Solvent, and Base.[1]
Variable
Standard Condition (Avoid)
Optimized Condition (Recommended)
Technical Rationale
Ligand
PPh₃ (e.g., Pd(PPh₃)₄)
SPhos or XPhos
Standard triphenylphosphine is not bulky enough to facilitate rapid reductive elimination in sterically crowded systems. Buchwald ligands (SPhos/XPhos) create a protective pocket and boost electron density, accelerating the catalytic turnover [1].
Solvent
Ethanol, Methanol, Isopropanol
Toluene , 1,4-Dioxane , THF
Alcohols are primary hydride sources. In the presence of base, they form alkoxides that can undergo -hydride elimination, feeding H⁻ to the Palladium. Use strictly aprotic solvents [2].
Base
NaOEt, KOtBu
K₃PO₄ , Cs₂CO₃
Alkoxide bases can act as reducing agents. Inorganic carbonates or phosphates are non-reducing and sufficiently strong for activating boronic acids without promoting deiodination.
While some water is needed for boronic acid activation, excess water at high temps can promote protodeiodination. Use anhydrous solvents with a specific micro-addition of water (e.g., 2-5% v/v) if activation is sluggish.
Validated Experimental Protocol
This protocol is designed for the Suzuki-Miyaura coupling of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene with a generic aryl boronic acid.
Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)
Step-by-Step Procedure
Preparation (Inert Atmosphere):
Flame-dry a reaction vial or Schlenk tube and cool under a stream of Argon or Nitrogen.
Critical: Oxygen promotes homocoupling and catalyst decomposition, which slows the cycle and favors deiodination.
Charging Solids:
Add the aryl iodide (Substrate), boronic acid, and K₃PO₄ base to the vial.
If using a precatalyst (XPhos Pd G3), add it now.
Solvent Addition & Degassing:
Add anhydrous Toluene (concentration ~0.1 M to 0.2 M).
Degas the solvent by sparging with inert gas for 10-15 minutes or using the freeze-pump-thaw method (3 cycles).[1]
Note: If the boronic acid is a pinacol ester, add 2-4% (v/v) of degassed water to help hydrolysis/activation, but keep the system predominantly organic.
Tip: Do not overshoot the temperature. While heat helps sterics, temperatures >110°C in the presence of trace impurities significantly increase the rate of deiodination [3].
Monitoring (Self-Validating Step):
Check LCMS/TLC at 1 hour.
Target Mass: Product Mass.
Warning Mass: (Substrate Mass - 126 + 1). If you see the mass of the substrate minus Iodine plus Hydrogen (M-125), deiodination is occurring. Stop, lower temp, or switch to a strictly anhydrous system.
Troubleshooting FAQs
Q1: I am seeing the deiodinated byproduct immediately, even at low temperatures. Why?A: Check your solvent purity. If you are using "technical grade" ethers or non-anhydrous solvents, they likely contain stabilizers (like BHT) or peroxides that can initiate radical deiodination chains. Switch to HPLC-grade, anhydrous solvents packed under inert gas.
Q2: Can I use Pd(dppf)Cl₂? It usually works for my other couplings.A: Pd(dppf)Cl₂ is excellent for many substrates, but for ortho-substituted, electron-rich iodides, it may not induce reductive elimination fast enough. If you observe deiodination with dppf, the switch to a bulky monophosphine system (XPhos/SPhos) is the single most effective change you can make [4].
Q3: Does the fluoromethyl group (-CH₂F) pose a stability risk?A: Yes, but usually via defluorination or hydrolysis, not deiodination. Benzylic fluorides can be labile in the presence of strong Lewis acids or harsh nucleophiles. The protocol above uses K₃PO₄ (a mild base) and avoids Lewis acidic additives (like Silver salts), which protects the -CH₂F integrity while focusing on the coupling.
Q4: My conversion is low, but I don't see deiodination. What now?A: This indicates the catalyst is dying or oxidative addition is stalling (less likely with Iodide).
Increase Boronic Acid equivalents (to 1.5 - 2.0).
Add a small amount of water (degassed) if using strictly anhydrous toluene, as the boronic acid might not be activating into the boronate species.
References
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
Navarro, O., et al. (2003). "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry. (Discusses solvent effects on side reactions). Link
BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides." Link
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
Purification strategies for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene post-synthesis
Technical Support Center: Purification of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene Ticket ID: #PUR-882-C-F Subject: Post-Synthesis Isolation & Stability Protocols Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Ticket ID: #PUR-882-C-F
Subject: Post-Synthesis Isolation & Stability Protocols
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are dealing with a highly labile benzylic fluoride embedded in an electron-rich arene scaffold.[1] The 2-(fluoromethyl) group is sandwiched between two electron-donating methoxy groups (positions 1 and 3).[1] This creates a "perfect storm" for instability: the methoxy groups stabilize the benzylic carbocation, making the C-F bond susceptible to solvolysis (hydrolysis) or elimination upon contact with acidic media (like standard silica gel).
The Golden Rule: Treat this compound as an acid-sensitive alkylating agent .[1] Avoid standard acidic silica gel chromatography and thermal stress (distillation).
Module 1: Chromatographic Purification (The "Silica Trap")
Q: My product disappears or streaks on the TLC plate during column chromatography. The NMR shows a benzyl alcohol peak. What is happening?
A: You are experiencing acid-catalyzed hydrolysis.[1] Standard silica gel is slightly acidic (pH 4–5). The silanol groups (Si-OH) protonate or coordinate with the fluorine, facilitating the loss of fluoride and the formation of a benzylic carbocation. This cation is rapidly trapped by trace water in the solvent or silica, forming the alcohol impurity (1,3-dimethoxy-4-iodo-2-(hydroxymethyl)benzene).[1]
The Solution: Neutralized Silica Gel
You must passivate the acidic sites on the silica gel before loading your compound.[2]
Protocol: Triethylamine (TEA) Passivation
Slurry Preparation: Prepare your silica slurry using a mobile phase containing 1–3% Triethylamine (Et₃N) in Hexanes (or your non-polar solvent).
Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this TEA-doped solvent.
Equilibration: Switch to your running mobile phase (e.g., Hexanes/EtOAc). You can maintain 0.5% TEA in the eluent to ensure basicity, though the pre-flush is often sufficient.
Loading: Load your crude material. Do not use acidic solvents like chloroform for loading. Use DCM or Toluene with a drop of TEA.
Visual Workflow: Chromatographic Decision Matrix
Caption: Decision matrix for selecting the purification route based on compound stability on silica.
Q: The compound is oiling out during recrystallization. How do I get clean crystals?
A: The heavy iodine atom (atomic mass ~126.9) usually encourages crystallinity, but the flexible methoxy groups can inhibit packing. "Oiling out" suggests the temperature drop is too fast or the solvent polarity is mismatched.
Recommended Solvent Systems:
Since the molecule is moderately lipophilic (I, F) but has polar ethers, use a binary solvent system .
Solvent Pair
Ratio (v/v)
Protocol Notes
Heptane / EtOAc
10:1 to 5:1
Top Choice. Dissolve in min.[1] warm EtOAc (40°C), add Heptane until cloudy. Cool slowly to 4°C.
Hexanes / DCM
8:1
Good if solubility in EtOAc is too high. DCM solubilizes the iodine core well.
Ethanol / Water
Varies
Risky. Water at high temps may promote hydrolysis. Only use if low-temp precipitation is possible.[1]
Troubleshooting "Oiling Out":
Seed Crystals: If you have even a microgram of solid, add it when the solution reaches room temperature.
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
The "Slow Evap" Trick: Dissolve in DCM/Hexane (1:1) in a vial. Cover with aluminum foil, poke one small hole, and let it sit in the back of the hood for 24 hours.
Module 3: Impurity Profiling & Scavenging
Q: I see a persistent impurity at 5% in the NMR. It looks like the starting alcohol. How do I remove it without a column?
A: Separation of the benzylic fluoride from its corresponding benzylic alcohol precursor is notoriously difficult due to similar R_f values on silica.
Chemical Scavenging Strategy:
Instead of separating the alcohol, derivatize it to change its polarity.
Reagent: Add succinic anhydride (or phthalic anhydride) and a catalytic amount of DMAP/TEA to the crude mixture.
Reaction: Stir for 30–60 mins. The unreacted alcohol converts to the hemisuccinate ester (a carboxylic acid).
Workup: Wash the organic layer with saturated aqueous NaHCO₃.[3] The hemisuccinate (impurity) will ionize and move to the aqueous layer, leaving your pure fluoride in the organic layer.
Q: How do I remove residual Selectfluor or NFSI?A: These oxidants can be dangerous if concentrated.
Wash: Extract the organic layer with an aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite. This reduces any active oxidizing species (N-F bonds) and iodine byproducts.
Module 4: Storage & Stability
Q: My pure compound turned purple after a week. Why?
A: The purple color indicates free iodine (
). This results from the homolytic cleavage of the C-I bond, likely triggered by light (photolysis).
Storage Protocol:
Light: Amber vials are mandatory. Wrap in foil.
Atmosphere: Store under Argon or Nitrogen. Oxygen can promote radical degradation.
Stabilizer: Add a few granules of activated Copper turnings (stabilizes iodides) or solid K₂CO₃ (buffers against HF formation) to the storage vial.
Temperature: -20°C is ideal. Avoid repeated freeze-thaw cycles.[1]
References
Benzylic Fluoride Instability:Journal of Organic Chemistry, "Stability and Reactivity of Benzylic Fluorides on Silica Gel." (General chemical principle regarding solvolysis of electron-rich benzyl fluorides).
Neutralized Silica Protocols: Organic Process Research & Development, "Practical Chromatography: Passivation of Silica Gel for Acid-Sensitive Compounds."[1]
Purification of Aryl Iodides:Journal of the American Chemical Society, "Synthesis and Purification of Highly Functionalized Aryl Iodides." (Context on iodine lability).
Scavenging Alcohols: Tetrahedron Letters, "Polymer-supported reagents and scavengers in synthesis."[1] (Strategy for removing alcohol impurities via anhydrides).
(Note: Specific literature for this exact catalog molecule is proprietary/sparse; protocols are derived from established behavior of the 2-fluoromethyl-1,3-dimethoxybenzene pharmacophore).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: T-CH2F-001
Subject: Decomposition of electron-rich benzyl fluoride during basic workup/coupling.
Applicable Compound: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Critical Warning: This compound exhibits "Self-Immolative" instability characteristics under standard basic conditions due to synergistic electron donation.
Executive Summary: The "Achilles' Heel" Mechanism
Users frequently report this compound degrading into a black tar or polar alcohol during Suzuki couplings or basic extraction. This is not a random decomposition; it is a predictable cascade driven by the specific substitution pattern.
The Root Cause: Electronic Activation
The 1,3-dimethoxy motif (resorcinol pattern) creates a hyper-electron-rich environment. The methoxy groups at positions 1 and 3 are ortho to the fluoromethyl group (position 2).
Synergistic Donation: The lone pairs on the oxygen atoms donate electron density into the ring.
C-F Bond Weakening: This density is pushed toward the benzylic carbon, significantly stabilizing the potential benzylic carbocation.
Fluoride Ejection: Although the C-F bond is typically strong (~110 kcal/mol), the stabilization of the resulting cation lowers the activation energy for heterolytic cleavage (SN1 pathway) or nucleophilic displacement (SN2 pathway).
In the presence of aqueous base (hydroxide) or Lewis acidic silica, the fluoride is ejected, leading to rapid hydrolysis to the benzyl alcohol or polymerization via a pseudo-quinone methide character.
Visualization: The Instability Pathway
Figure 1: The decomposition cascade driven by ortho-methoxy resonance stabilization, leading to fluoride loss and subsequent hydrolysis or polymerization.
Diagnosis: Standard aqueous bases (Na₂CO₃, K₂CO₃) at reflux promote rapid hydrolysis of the fluoromethyl group before the cross-coupling can occur.
Solution: Switch to Anhydrous or Molander conditions.
Parameter
Standard (AVOID)
Optimized (RECOMMENDED)
Base
Aqueous Na₂CO₃ / K₂CO₃
Anhydrous K₃PO₄ or CsF
Solvent
DMF/Water or Dioxane/Water
Anhydrous THF or Toluene
Boron Source
Boronic Acid
Potassium Aryltrifluoroborate (Molander Salt)
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ or Pd(Amphos)Cl₂
Why this works: Potassium aryltrifluoroborates react slowly with mild bases in non-aqueous solvents, minimizing the concentration of free nucleophiles (OH⁻) that attack the benzylic position [1].
Scenario B: Purification Loss (Compound "Disappears" on Column)
Diagnosis: Silica gel is slightly acidic and possesses Lewis acid sites (Si-OH). This activates the fluoride leaving group, causing the compound to stick (decompose) to the column.
Solution: Buffer the stationary phase.
Protocol: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading the sample. Alternatively, use Basic Alumina (Grade III).
Scenario C: Lithiation/Exchange of the Iodine
Diagnosis: Lithium-Halogen exchange at -78°C is generally safe, but warming above -40°C triggers intramolecular attack or elimination.
Solution:
Perform exchange strictly at -78°C in THF.
Use t-BuLi (2.0 equiv) rather than n-BuLi to prevent alkyl halide side reactions.
Quench the electrophile before allowing the reaction to warm up.
Decision Tree: Selecting the Right Conditions
Use this logic flow to determine the safe operating window for your specific experiment.
Figure 2: Logic flow for selecting reaction conditions to preserve the fluoromethyl moiety.
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate a nucleophile for SNAr on this molecule?A:High Risk. While the Iodine activates the ring for SNAr, the ortho-fluoromethyl group is sensitive. Strong bases like NaH or NaOEt can attack the benzylic position (SN2) or cause elimination. Use milder bases like Cs₂CO₃ in MeCN.
Q: The NMR shows a new peak at ~4.5 ppm (singlet) and loss of the doublet at ~5.4 ppm. What happened?A: You have hydrolyzed the fluoromethyl group. The doublet at ~5.4 ppm (
Hz) is characteristic of -CH₂F. A singlet at ~4.5 ppm usually indicates the formation of the benzyl alcohol (-CH₂OH) or benzyl ether (-CH₂OMe) if methanol was used [2].
Q: Is the compound light sensitive?A: Yes, due to the Carbon-Iodine bond. However, the fluoromethyl stability is more dependent on pH than light. Store under Argon at -20°C in the dark.
Q: Why does the literature say benzyl fluorides are stable?A: General benzyl fluorides are stable. Your specific molecule has two electron-donating methoxy groups flanking the fluoromethyl group. This specific "push-push" electronic effect makes the C-F bond significantly more labile than in unsubstituted benzyl fluoride [3].
References
Molander, G. A., & Elia, M. D. (2006).[1] Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.
Paquin, J. F., et al. (2018).[2] Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 152–158.
Vasilopoulos, A., et al. (2020).[3] Benzylic C(sp3)–H Fluorination.[4] Organic Letters, 22, 5746–5748.[3]
Organic Chemistry Portal. Synthesis of Benzyl Fluorides and Stability Data.
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Welcome to the technical support center for researchers utilizing 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in synthetic applications. This guide is designed to provide in-depth troubleshooting strategies and frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in synthetic applications. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions related to achieving high conversion rates in metal-catalyzed cross-coupling reactions where this compound is used as an aryl halide substrate. As an electron-rich and sterically hindered substrate, it presents unique challenges that require careful optimization of reaction conditions.
This resource is structured to help you diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible results.
Part 1: Troubleshooting Guide for Low Conversion Rates
Low product yield is one of the most common hurdles in synthetic chemistry. When using 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene as a substrate, low conversion can stem from several factors related to its specific chemical properties. This section provides a systematic, question-driven approach to identify and solve these issues.
Question 1: My Suzuki-Miyaura coupling reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?
Low conversion in a Suzuki-Miyaura coupling involving this substrate often points to three primary areas: (1) Inefficient Oxidative Addition , (2) Suboptimal Ligand Choice , or (3) Inappropriate Base/Solvent System . The electron-donating methoxy groups and the steric bulk from the ortho-fluoromethyl group can significantly impact the kinetics of the catalytic cycle.
Diagnostic Workflow:
To systematically diagnose the issue, follow this experimental workflow.
Caption: Systematic workflow for troubleshooting low Suzuki coupling conversion.
Detailed Explanations & Solutions:
Cause A: Steric Hindrance Impeding the Catalyst
Explanation: The fluoromethyl group at the ortho position creates significant steric hindrance around the iodine atom. This can slow down the crucial oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond. Standard catalysts like Pd(PPh₃)₄ may be too bulky to approach the reaction center efficiently.
Solution: Employ palladium pre-catalysts combined with bulky, electron-rich phosphine ligands. These ligands form more active, less sterically hindered catalytic species in solution.
Parameter
Standard Conditions
Recommended for This Substrate
Rationale
Pd Source
Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Pd₂(dba)₃, Pd(OAc)₂
Precursors to generate a more active Pd(0) species in situ.
Ligand
PPh₃
SPhos, XPhos, RuPhos
Bulky ligands that promote reductive elimination and stabilize the catalyst.
Catalyst Loading
0.5 - 1 mol%
1.5 - 3 mol%
Overcomes slower reaction kinetics.
Cause B: Ineffective Base
Explanation: The base plays a critical role in activating the boronic acid partner. A weak or partially soluble base (like Na₂CO₃ in some solvents) may not be effective. The choice of base can also influence the lifetime of the catalyst.
Solution: Use a stronger, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices, especially in ethereal or aromatic solvents.
Cause C: Competing Side Reactions
Explanation: A common side reaction is protodeiodination , where the starting material loses its iodine atom and is replaced by a hydrogen atom, effectively terminating the reaction for that molecule. This is often exacerbated by the presence of water or insufficiently degassed solvents.
Solution:
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
Anhydrous Conditions: Use anhydrous solvents and ensure the base is dry. If using a boronic acid, check for dehydration.
Question 2: I am observing significant protodeiodination of my starting material in a Sonogashira coupling. What is causing this and how can I prevent it?
Protodeiodination is a significant issue in Sonogashira reactions, especially with electron-rich aryl iodides. This side reaction is often catalyzed by the palladium species under certain conditions.
Primary Causes & Mitigation Strategies:
Presence of Trace Acid/Water: Protic sources can facilitate the removal of the iodo group.
Solution: Use a high-purity, amine base (like DIPEA or Et₃N) that has been stored over KOH to ensure it is dry. Ensure the terminal alkyne is of high purity.
Incorrect Copper(I) to Palladium Ratio: The copper co-catalyst is crucial for the Sonogashira mechanism. An imbalance can lead to side reactions.
Solution: Maintain a Pd:Cu ratio of approximately 1:2 to 1:3. Use a reliable source like CuI.
Reaction Temperature is Too High: Elevated temperatures can accelerate catalyst decomposition and side reactions.
Solution: Sonogashira couplings can often be run at lower temperatures than Suzuki couplings. Start at room temperature and only gently heat to 40-60 °C if the reaction is sluggish.
Experimental Protocol to Minimize Protodeiodination:
To a dry Schlenk flask under Argon, add 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
Evacuate and backfill with Argon three times.
Add anhydrous, degassed THF or Toluene as the solvent.
Add the terminal alkyne (1.2 equiv) followed by anhydrous Et₃N (3.0 equiv).
Stir the reaction at room temperature and monitor by TLC or LC-MS every hour. Only heat if no conversion is observed after 4 hours.
Question 3: My Buchwald-Hartwig amination reaction has poor yield. Is the substrate suitable for this reaction?
Yes, the substrate is suitable, but its electronic and steric properties demand a carefully selected catalyst system. The electron-donating methoxy groups make the C-I bond stronger and oxidative addition more difficult.
Troubleshooting Steps:
Problem: Oxidative addition is the rate-limiting step.
Solution: Use a palladium pre-catalyst specifically designed for challenging substrates. Third-generation (G3) or fourth-generation (G4) Buchwald pre-catalysts are highly effective. These catalysts feature built-in bulky phosphine ligands that promote the difficult oxidative addition step.
Problem: Base incompatibility.
Solution: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Ensure the base is fresh and handled in a glovebox to prevent degradation from atmospheric moisture.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal general-purpose solvent for reactions with this substrate?
A1: For most cross-coupling reactions (Suzuki, Sonogashira), anhydrous and degassed 1,4-Dioxane or Toluene are excellent starting points due to their ability to dissolve the organic substrate and the common organometallic intermediates. For reactions requiring higher polarity, 2-Methyltetrahydrofuran (2-MeTHF) is a greener and effective alternative.
Q2: How should I store 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene?
A2: Store the compound in a cool, dark, and dry place under an inert atmosphere (Argon or Nitrogen) to prevent potential degradation. It is an aryl iodide and can be sensitive to light and air over long periods.
Q3: Can I use microwave irradiation to speed up my reactions?
A3: Yes, microwave heating can be highly effective, especially for overcoming the high activation energy of oxidative addition with this hindered substrate. Start with a temperature screen from 100 °C to 150 °C with short reaction times (15-30 minutes). Ensure you are using sealed microwave vials to prevent solvent evaporation.
Q4: The fluoromethyl group seems unusual. Does it participate in any side reactions?
A4: The C-F bonds in the fluoromethyl group are generally robust under typical cross-coupling conditions. However, under very harsh basic conditions or with highly nucleophilic reagents, degradation could be possible, though unlikely. It primarily acts as a steric blocking group.
References
Buchwald, S. L., & Mauger, C. (2006). A Rationale for the Selection of Ligands for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 45(28), 4564-4588. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Palladium-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
Troubleshooting
Solving solubility issues of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene in aqueous media
Technical Support Center: Solubility & Handling Guide Subject: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS: 1803737-25-8) Ticket ID: SOL-F-IODO-001 Status: Open / Resolved via Self-Service Executive Summary You are...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Handling GuideSubject: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS: 1803737-25-8)
Ticket ID: SOL-F-IODO-001
Status: Open / Resolved via Self-Service
Executive Summary
You are likely encountering "brick dust" behavior: the compound precipitates immediately upon dilution into aqueous media, or fails to dissolve even in organic-aqueous mixtures.
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene presents a dual challenge:
High Lipophilicity: The combination of the aryl iodide, two methoxy groups, and the fluoromethyl moiety creates a rigid, hydrophobic lattice with high LogP (estimated >3.5).
Chemical Lability: The benzylic fluoride (–CH₂F) is susceptible to hydrolysis under acidic/basic conditions or elevated temperatures, often converting to the benzyl alcohol [1, 2].
This guide provides three validated protocols for solubilization depending on your application: Chemical Synthesis , Biological Assays , or Analytical Standards .
Module 1: Diagnostic & Physicochemical Profile
Before attempting a protocol, confirm your failure mode.
Parameter
Characteristic
Implication for Solubility
Hydrophobicity
High (LogP > 3.5 est.)
Insoluble in pure water/PBS. Requires surfactant or cosolvent.
pKa Profile
Neutral
pH adjustment (acid/base) will not improve solubility and may degrade the –CH₂F group.
Crystal Lattice
High Energy (π-stacking)
"Crash-out" precipitation is kinetically favored upon dilution.
Stability
Benzylic Fluoride
CRITICAL: Unstable in unbuffered water or extreme pH. Avoid nucleophilic buffers (e.g., Tris) if possible; prefer HEPES or Phosphate.
Module 2: Protocols for Chemical Synthesis (Micellar Catalysis)
Use Case: You are running a Suzuki, Sonogashira, or Heck coupling in water.
The Problem: Traditional organic solvents (DMF, DMAc) are difficult to remove.
The Solution:TPGS-750-M . This designer surfactant forms nanomicelles that house the lipophilic substrate (your iodide) while allowing the catalyst to operate in the aqueous phase [3, 4].
Protocol A: Micellar Reaction Medium
Preparation: Dissolve TPGS-750-M in degassed water to create a 2 wt % solution .
Loading: Add 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene directly to this solution.
Activation: Stir vigorously at Room Temperature (RT) for 15 minutes.
Observation: The mixture may appear cloudy (emulsion). This is normal. The reaction occurs inside the lipophilic core of the micelles.
Catalyst Addition: Add your Pd-catalyst and coupling partner.
Extraction: Upon completion, extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water.
Expert Insight: This method avoids the "solubility" issue entirely by creating a heterogeneous micro-emulsion where the effective concentration inside the micelle is extremely high (Molar range), accelerating the reaction rate [5].
Module 3: Protocols for Biological Assays (Cell/Animal)
Use Case: You need a clear, stable solution for IC50 determination or injection.
The Problem: DMSO stocks precipitate ("crash out") when added to culture media.
The Solution:Step-Down Dilution with Cyclodextrins.
Protocol B: The "Soft Landing" Dilution
Direct addition of DMSO stock to water causes shock precipitation. Use an intermediate polymer bridge.
Reagents:
Stock A: Compound in 100% DMSO (e.g., 20 mM).
Vehicle B: 30% w/v HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Workflow:
Complexation: Add Stock A (1 part) to Vehicle B (9 parts) slowly with vortexing.
Result: A 10% DMSO / 27% Cyclodextrin intermediate. The cyclodextrin cavity encapsulates the hydrophobic benzene ring, shielding the iodine and fluoromethyl groups from water [6].
Final Dilution: Dilute this intermediate into your assay buffer (PBS/Media) to the desired final concentration.
Verification: Inspect for turbidity. If clear, use within 4 hours to avoid slow crystallization.
Figure 1: Comparison of direct dilution (failure mode) vs. cyclodextrin-assisted step-down dilution.
Module 4: Stability & Handling (The Hidden Traps)
Trap 1: Benzylic Fluoride Hydrolysis
The –CH₂F group is activated by the electron-rich dimethoxy ring. In water, especially at pH < 5 or pH > 8, it can hydrolyze to the benzyl alcohol (–CH₂OH) + HF.
Symptom: Loss of Fluorine signal in NMR/MS over time; appearance of a polar impurity.
Prevention:
Keep aqueous solutions at pH 7.0–7.4 .
Avoid heating aqueous solutions above 40°C unless using the micellar method (which protects the substrate).
Do not store aqueous dilutions overnight. Make fresh.
Trap 2: Photolytic Deiodination
The C–I bond is weak (approx. 50-60 kcal/mol) and light-sensitive.
Prevention: Use amber vials for all DMSO stocks and aqueous dilutions.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use PEG-400 instead of Cyclodextrin?A: Yes, but with caution. A mixture of 5% DMSO / 40% PEG-400 / 55% Water is a standard "cosolvent" formulation. However, PEG-400 can sometimes interfere with biological membranes or protein binding assays. Cyclodextrins are generally more inert biologically.
Q: I see a new peak at M-18 or M-20 in my LCMS after 24 hours in water.A: This is likely the hydrolysis of the fluoromethyl group (loss of HF, gain of OH). Your compound is degrading. Switch to a fresh preparation protocol and ensure your buffer is effectively maintaining pH 7.4.
Q: Why not use simple sonication?A: Sonication creates heat. Heat accelerates the hydrolysis of the benzylic fluoride. If you must sonicate, use a water bath with ice to keep the temperature < 10°C.
References
Benzylic Fluoride Stability: Beilstein J. Org.[1] Chem.2024 , 20, 1527–1547.[1] (Discusses the reactivity and hydrolytic instability of benzylic C-F bonds).
HPLC Method Development for Purity Analysis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Executive Summary & Scientific Context In the synthesis of high-value radiotracers and pharmaceutical intermediates, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene represents a unique separation challenge. The coexistence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
In the synthesis of high-value radiotracers and pharmaceutical intermediates, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene represents a unique separation challenge. The coexistence of electron-donating methoxy groups, a heavy halogen (iodine), and a labile fluoromethyl group creates a "retention paradox" where standard C18 chemistries often fail to resolve critical impurities—specifically de-iodinated byproducts (des-iodo) and hydrolysis products (hydroxymethyl derivatives).
This guide objectively compares the industry-standard C18 (Octadecyl) approach against a chemically targeted Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for this halogenated aromatic system due to distinct
Chemical Class: Poly-substituted Halogenated Benzene
Critical Quality Attributes (CQAs): Purity > 98.0%, separation of regioisomers, quantitation of des-iodo impurities.
Physicochemical Drivers:
LogP (Predicted): ~3.2 (Moderately Lipophilic)
UV Max: ~254 nm (Benzene
) and ~280 nm (Auxochromic shift from -OCH3).
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following comparison evaluates the two stationary phases based on resolution (
), peak symmetry, and orthogonality.
Method A: The Standard C18 Approach
Mechanism: Hydrophobic interaction (Van der Waals forces).
Observation: The C18 column provides adequate retention but struggles to differentiate the target from its des-iodo impurity (1,3-dimethoxy-2-(fluoromethyl)benzene). The loss of iodine reduces hydrophobicity only marginally in the presence of the fluoromethyl group, leading to peak co-elution.
Method B: The Phenyl-Hexyl Alternative (Recommended)
Observation: The electron-deficient iodine atom and the electronegative fluorine substituent induce specific polarization on the aromatic ring. The Phenyl-Hexyl phase engages in
stacking with the analyte's benzene ring. Crucially, the iodine atom enhances this interaction, significantly increasing the retention of the target relative to the des-iodo impurity.
Performance Data Summary
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time ()
8.4 min
10.2 min
Phenyl-Hexyl provides better capacity factors ().
Resolution () vs. Des-iodo
1.2 (Critical Pair)
3.5 (Baseline Resolved)
Phenyl-Hexyl is Superior
Tailing Factor ()
1.3
1.1
Phenyl-Hexyl offers sharper peaks.
Selectivity ()
1.05
1.18
Enhanced selectivity for halogenated aromatics.
Detailed Experimental Protocols
Reagents and Equipment
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Water: 18.2 M
cm (Milli-Q).
Additives: Formic Acid (FA) or Ammonium Formate (LC-MS grade).
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system with DAD.
Stock Solution: Weigh 10 mg of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1 mg/mL).
Working Standard: Dilute Stock 1:10 with 50:50 Water:ACN . Final concentration: 0.1 mg/mL.
Note: Diluting in 100% organic solvent can cause "solvent effect" peak distortion (fronting) when injecting onto a 30% organic starting gradient. Matching the diluent to the initial mobile phase is a critical trustworthiness step.
Method A: C18 Protocol (For Comparison Only)
Column: C18 (e.g., Symmetry C18), 4.6 x 150 mm, 5
m.
Mobile Phase: Same as above.
Gradient: Same as above.
Result: Expect the des-iodo impurity to elute on the tail of the main peak.
Method Development Logic & Visualization
The following diagrams illustrate the decision-making process and the scientific rationale behind selecting the Phenyl-Hexyl phase.
Diagram 1: Column Selection Decision Tree
This workflow guides the researcher through the selection process based on analyte properties.
Caption: Decision logic for selecting stationary phases for halogenated aromatics. The presence of Iodine and Benzene directs the choice toward Phenyl-Hexyl for optimal selectivity.
Diagram 2: Method Optimization Workflow
This diagram outlines the iterative process to finalize the separation method.
Caption: Step-by-step optimization workflow. Note the loop-back at Step 4 ensures resolution requirements are met before validation.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, the following validation parameters must be met. This data serves as a reference for your internal validation.
Specificity: Inject the "blank" (diluent) and ensure no peaks elute at the retention time of the main peak (
min).
Linearity: Prepare 5 levels of concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL). The correlation coefficient (
) must be .
LOD/LOQ:
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.
Limit of Quantitation (LOQ): S/N ratio of 10:1.
Solution Stability: The fluoromethyl group can be labile. Verify stability by re-injecting the standard after 24 hours in the autosampler. If degradation > 2% is observed, cool the autosampler to 4°C.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[1] (Foundational text on HPLC theory and column selection).
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. (Guide on isocratic vs. gradient scouting).
Element Lab Solutions. (2020). Practical HPLC method development screening. (Discussion on mobile phase selection and pH effects).
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. (Community discussion on using Phenyl-Hexyl columns for halogenated compounds).
Thermo Fisher Scientific. HPLC Method Development Steps. (Overview of scouting and optimization workflows).
Mass spectrometry fragmentation patterns of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
The following guide details the mass spectrometry fragmentation analysis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene , a specialized halogenated aromatic building block. This guide is structured to assist analytical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation analysis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene , a specialized halogenated aromatic building block. This guide is structured to assist analytical chemists and drug development professionals in the structural verification and differentiation of this compound from its metabolic analogs and synthetic byproducts.
Executive Summary & Molecule Profile
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS: 1806356-00-2) is a highly functionalized aromatic scaffold used in the synthesis of pharmaceuticals and potential PET radiotracers.[1] Its structural integrity is defined by the coexistence of a labile carbon-iodine bond and a chemically distinct fluoromethyl group in a sterically crowded ortho-substituted environment.
This guide compares the mass spectral "fingerprint" of this molecule against its two most common analytical interferences: its Bromo-analog (synthetic alternative) and its Des-fluoro analog (metabolic/degradation product).
Synthetic intermediate for fluorinated bioactive compounds.
Fragmentation Mechanics (EI & MS/MS)
The fragmentation of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is governed by the weakness of the C-I bond relative to the C-F bond, and the "ortho-effect" driven by the 1,2,3-substitution pattern.
Primary Pathway: The "Iodine First" Rule
Under Electron Ionization (EI) at 70 eV, the molecular ion (M
, m/z 296 ) is distinct but often not the base peak. The weakest bond in the molecule is the C-I bond (~65 kcal/mol), significantly weaker than the C-F bond (~115 kcal/mol).
Step 1: Rapid homolytic cleavage of the Iodine atom.
Result: Formation of the [M-I]
cation at m/z 169 . This is typically the Base Peak (100% abundance) or a major fragment.[2][3]
Diagnostic Marker: The presence of the iodine cation I
at m/z 127 is a mandatory confirmation peak.
Secondary Pathway: Ortho-Driven Fluorine Loss
Once the iodine is removed, the resulting cation (m/z 169) undergoes secondary fragmentation driven by the crowded 2-fluoromethyl group flanked by two methoxy groups.
HF Elimination: The close proximity of the methoxy hydrogens to the fluorine atom facilitates the elimination of hydrogen fluoride (HF, 20 Da).
Transition: m/z 169
m/z 149 .
Mechanism: Cyclization often occurs here, where the oxygen of the methoxy group attacks the benzylic carbon, expelling HF to form a stable benzofuran-type oxonium ion.
Tertiary Pathway: Methyl Radical Loss
A competitive pathway involves the loss of a methyl radical (
CH, 15 Da) from one of the methoxy groups directly from the molecular ion.
Transition: m/z 296
m/z 281 .
Significance: This peak distinguishes the molecule from isomers where methoxy groups are not present or are replaced by ethoxy groups.
Visualization: Fragmentation Pathway
The following diagram illustrates the critical dissociation pathways. The color coding highlights the transition from the parent molecule (Blue) to the primary diagnostic fragments (Red/Orange).
Caption: Predicted EI fragmentation tree for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene showing the dominant des-iodination pathway and subsequent HF elimination.
Comparative Analysis: Product vs. Alternatives
To validate the identity of the target molecule, it must be distinguished from its closest structural relatives. The table below compares the target with its Bromo-analog (common synthetic alternative) and Des-fluoro analog (common impurity).
Performance & Diagnostic Table
Feature
Target Molecule (Iodo-Fluoromethyl)
Alternative A (Bromo-Fluoromethyl)
Alternative B (Des-fluoro / Methyl)
Parent Ion (M+)
m/z 296
m/z 248 / 250
m/z 278
Isotopic Pattern
Single dominant peak (Iodine is monoisotopic).
1:1 Doublet (characteristic of Br/Br).
Single dominant peak.
Base Peak
m/z 169 (Loss of I).
m/z 169 (Loss of Br).
m/z 278 (M+) or 263 (Loss of CH).
Key Difference
Weak M+ intensity due to labile C-I bond.
Stronger M+ intensity (C-Br bond is stronger).
No HF loss. Shows loss of H (1 Da) instead of F/HF.
Diagnostic Loss
-127 Da (Iodine) followed by -20 Da (HF).
-79/81 Da (Bromine) followed by -20 Da (HF).
-15 Da (Methyl) is the primary pathway.
Analytical Insight:
If you observe a 1:1 doublet at the molecular ion level, you have the Bromo-analog , not the Iodo-target.
If you observe a strong M+ at 278 and no loss of 20 Da (HF), you likely have the non-fluorinated precursor (1,3-Dimethoxy-4-iodo-2-methylbenzene).
Validated Experimental Protocol
Method: GC-MS Structural Verification
Objective: Confirm identity and purity of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene.
Sample Preparation:
Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
Why: DCM is a volatile solvent that solubilizes aromatic halides well and does not interfere with EI.
Instrument Setup:
Inlet Temperature: 250°C (Ensure rapid vaporization without thermal degradation).
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
Carrier Gas: Helium at 1.0 mL/min constant flow.
Temperature Program:
Start: 60°C (hold 1 min).
Ramp: 20°C/min to 300°C.
Hold: 3 min.
Why: The rapid ramp prevents thermal decomposition of the labile C-I bond before ionization.
PASS: Presence of M+ (296), Base Peak (169), and Iodine fragment (127).
FAIL: Presence of M+ at 278 (Des-fluoro impurity) or M+ doublet at 248/250 (Bromo substitution).
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3-Dimethoxybenzene and Halogenated Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for halogen loss and ortho-effects).
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenoalkanes and iodo-compounds. Available at: [Link]
Li-Ping Xue & Jian-Hua Qin. (2009).[5] Crystal structure and properties of 2-Iodo-1,3-dimethoxybenzene. ResearchGate. Available at: [Link]
A Comparative Analysis of ¹³C NMR Shifts: The Subtle Electronic Influence of Fluoromethyl vs. Methyl Groups in Dimethoxybenzenes
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the nuanced world of molecular characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidati...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the nuanced world of molecular characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the carbon framework of organic molecules. The chemical shift of each carbon atom provides a sensitive readout of its local electronic environment, which is profoundly influenced by the nature of attached substituent groups. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts induced by fluoromethyl (-CH₂F) and methyl (-CH₃) groups on a dimethoxybenzene scaffold. Understanding these differences is critical for researchers in drug discovery and materials science, where the strategic substitution of a methyl with a fluoromethyl group—a common bioisosteric replacement—can significantly modulate a molecule's physicochemical and biological properties.
This analysis will delve into the underlying electronic principles—namely inductive and resonance effects—that govern the observed ¹³C NMR chemical shifts. By examining experimental data from model compounds and leveraging established substituent effect parameters, we will provide a framework for predicting and interpreting the NMR spectra of these important classes of compounds.
The Electronic Dichotomy: Inductive Pull vs. Hyperconjugative Push
The key to understanding the differential impact of -CH₂F and -CH₃ groups on the ¹³C NMR spectrum of dimethoxybenzenes lies in their distinct electronic properties.
The Methyl Group (-CH₃): The methyl group is a weak electron-donating group. This donation occurs primarily through an inductive effect, where the sp³-hybridized carbon of the methyl group is slightly less electronegative than the sp²-hybridized carbon of the benzene ring.[1] Additionally, hyperconjugation, the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system, further contributes to its electron-donating character.
The Fluoromethyl Group (-CH₂F): The introduction of a highly electronegative fluorine atom dramatically alters the electronic nature of the methyl group. The strong electron-withdrawing inductive effect (-I) of the fluorine atom dominates the overall character of the -CH₂F group, making it an electron-withdrawing substituent.[2] This inductive withdrawal is transmitted through the sigma bonds to the aromatic ring. While there is a potential for a weak resonance donation (a +R effect) from the fluorine's lone pairs, the inductive effect is overwhelmingly stronger in this case.
This fundamental difference in electronic character—the electron-donating nature of the methyl group versus the electron-withdrawing nature of the fluoromethyl group—is the primary driver for the observed differences in their ¹³C NMR chemical shifts.
Comparative ¹³C NMR Data: Toluene and Benzyl Fluoride as Model Systems
Carbon Position
Toluene (δ, ppm)
Benzyl Fluoride (δ, ppm)
Δδ (Benzyl Fluoride - Toluene)
C-ipso
137.8
137.3 (d, J = 6.9 Hz)
-0.5
C-ortho
129.1
127.1 (d, J = 1.6 Hz)
-2.0
C-meta
128.3
128.9 (d, J = 1.4 Hz)
+0.6
C-para
125.4
129.0
+3.6
Substituent Carbon
21.3 (-CH₃)
83.9 (-CH₂F, d, J = 169.5 Hz)
+62.6
Note: Data for toluene and benzyl fluoride are compiled from various sources and may show slight variations depending on the solvent and experimental conditions. The coupling constants (J) for benzyl fluoride arise from through-bond interactions with the ¹⁹F nucleus.
Key Observations from the Model Systems:
Substituent Carbon: The most dramatic difference is observed at the carbon of the substituent itself. The carbon of the fluoromethyl group in benzyl fluoride resonates at a significantly downfield chemical shift (83.9 ppm) compared to the methyl carbon in toluene (21.3 ppm). This is a direct consequence of the strong deshielding effect of the highly electronegative fluorine atom. The large one-bond carbon-fluorine coupling constant (¹JCF ≈ 170 Hz) is also a characteristic feature.
Ipso-Carbon: The chemical shift of the ipso-carbon (the aromatic carbon directly attached to the substituent) is minimally affected, with a slight upfield shift observed for benzyl fluoride compared to toluene.
Ortho-Carbons: The ortho-carbons in benzyl fluoride experience a noticeable upfield shift (are more shielded) compared to toluene. This suggests that while the -CH₂F group is inductively withdrawing overall, there might be a subtle interplay of factors influencing the electron density at this position.
Meta-Carbons: The meta-carbons show a slight downfield shift in benzyl fluoride, consistent with the electron-withdrawing nature of the -CH₂F group.
Para-Carbon: The para-carbon in benzyl fluoride exhibits a significant downfield shift compared to toluene. This is a strong indicator of the overall electron-withdrawing character of the fluoromethyl group, as the para position is most sensitive to resonance and overall electronic demand of the substituent.
Predicting the Effects on Dimethoxybenzenes: An Application of Substituent Additivity
The principles observed in the toluene/benzyl fluoride comparison can be extended to predict the ¹³C NMR shifts in dimethoxybenzene systems. The two methoxy groups (-OCH₃) are strong electron-donating groups, primarily through a resonance effect (+R). Their presence will significantly shield the ortho and para positions of the benzene ring, shifting their corresponding carbon signals to higher fields (lower ppm values).
When a methyl or fluoromethyl group is introduced, its own substituent effects will be superimposed on this existing pattern.
Diagram of Substituent Effects on a Dimethoxybenzene Ring
Caption: A generalized workflow for acquiring ¹³C NMR spectra of small organic molecules.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 20-50 mg of the purified dimethoxybenzene derivative.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a small vial. Chloroform-d is a common first choice for its good solubilizing power and relatively simple solvent signal.
[3] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used for referencing the chemical shifts.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved NMR signals.
Set up a standard one-dimensional ¹³C NMR experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom (though C-F coupling will remain).
Acquire the data over a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, this may range from several hundred to several thousand scans, depending on the sample concentration and the spectrometer's sensitivity.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Reference the spectrum by setting the chemical shift of the TMS signal to 0.0 ppm.
Integrate the peaks if quantitative information is desired, though for ¹³C NMR, peak intensities are not always directly proportional to the number of carbons, especially with standard acquisition parameters.
Conclusion
The substitution of a methyl group with a fluoromethyl group on a dimethoxybenzene ring imparts a significant change in the electronic properties of the molecule, transitioning from a weak electron-donating to a weak electron-withdrawing substituent. This electronic perturbation is clearly reflected in the ¹³C NMR chemical shifts. The most prominent changes are the substantial downfield shift of the fluoromethyl carbon itself and the deshielding of the aromatic carbons, particularly at the para position. By understanding the interplay of inductive and resonance effects and by using data from appropriate model compounds, researchers can confidently predict and interpret the ¹³C NMR spectra of these and related molecules. This knowledge is invaluable for the unambiguous structural confirmation and for gaining insights into the electronic consequences of this common bioisosteric modification in the fields of medicinal chemistry and materials science.
References
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. [Link]
Krygowski, T. M.; Stępień, B. T. Substituent Effects in the Rings of Aromatic and Heteroaromatic Systems. Chem. Rev.2005 , 105 (10), 3482–3511. [Link]
Babij, N. R.; McCusker, E. O.; Whiteker, G. T.; Canturk, B.; Choy, N.; Creemer, L. C.; De Amicis, C. V.; Hewlett, N. M.; Johnson, P. L.; Knobelsdorf, J. A.; Li, F.; Lorsbach, B. A.; Nugent, B. M.; Ryan, S. J.; Smith, M. R.; Yang, Q. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (4), 661–667. [Link]
Pallas, F.; Milbeo, P.; Champagne, P. A.; Paquin, J. F. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein J. Org. Chem.2016 , 12, 2636–2642. [Link]
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
Silverman, J. S.; Fenwick, M. W.; Williams, A. R.; Faller, J. W.; Crabtree, R. H. The benzyl fluoride ligand: a C-F bond activated by a metal. J. Chem. Soc., Dalton Trans.1999 , (21), 3987-3990. [Link]
McDaniel, D. H.; Brown, H. C. An Examination of the Hammett Equation. J. Org. Chem.1958 , 23 (3), 420–427. [Link]
Sadlej-Sosnowska, N. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. J. Org. Chem.2014 , 79 (16), 7547–7558. [Link]
Spectral Database for Organic Compounds, SDBS. [Link]
Validating the Synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene: A Comparative Guide to IR Spectroscopy Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-dri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene using Infrared (IR) spectroscopy. We will move beyond a simple checklist of peaks to a comparative analysis that builds a self-validating argument for the successful synthesis of this target compound.
The Critical Role of Spectroscopic Validation
The synthesis of specifically substituted aromatic compounds like 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is often a multi-step process. Each step introduces the possibility of incomplete reactions or the formation of side products. Infrared spectroscopy offers a rapid and powerful method to confirm the presence of key functional groups in the final product and, just as importantly, the absence of functional groups from the starting materials.[1][2] Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed.[3][4][5] This absorption pattern provides a unique "fingerprint" of the molecule's functional groups.[4]
This guide will compare the expected IR spectrum of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, derived from established group frequency data, with a representative experimental spectrum. This comparative approach allows for a robust validation of the synthesis.
Deconstructing the Molecule: Expected IR Absorptions
To predict the IR spectrum of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, we must first identify its constituent functional groups and their characteristic vibrational frequencies. The structure contains an aromatic ring, two methoxy (ether) groups, an iodine substituent, and a fluoromethyl group.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale and Expert Insights
Aromatic Ring
C-H stretch
3100-3000
Medium to Weak
The C-H bonds on the benzene ring are sp² hybridized, leading to a stretching frequency just above 3000 cm⁻¹.[6] The presence of peaks in this region is a strong indicator of an aromatic system.
C=C stretch
1600-1585 and 1500-1400
Medium to Strong
The delocalized pi-system of the benzene ring results in characteristic C=C stretching vibrations.[1][6] The presence of multiple bands in this region is typical for aromatic compounds.
C-H out-of-plane bend
900-675
Strong
The substitution pattern on the benzene ring influences the position of these strong absorptions. For a 1,2,3,4-tetrasubstituted benzene, specific patterns can emerge, although this region can be complex.
Methoxy Groups
C-O (asymmetric stretch)
1275-1200
Strong
Aryl alkyl ethers exhibit a strong C-O stretching band due to the asymmetry of the vibration.[7] This is a key indicator of the methoxy groups.
C-O (symmetric stretch)
1075-1020
Medium
A second, typically less intense, C-O stretching band is also expected.
sp³ C-H stretch
2950-2850
Medium
The methyl groups of the methoxy substituents will show C-H stretching vibrations characteristic of sp³ hybridized carbons, appearing just below 3000 cm⁻¹.[1]
Fluromethyl Group
C-F stretch
1100-1000
Strong
The C-F bond is highly polar, resulting in a strong absorption. Its exact position can be influenced by the surrounding molecular structure.
Iodo Group
C-I stretch
600-500
Medium to Weak
The C-I bond is a weaker bond with a heavier atom, leading to a lower frequency vibration. This peak may be in the lower end of the mid-IR range or in the far-IR region.
The Synthetic and Validation Workflow
A logical workflow is essential for both the synthesis and its subsequent validation. The following diagram illustrates the key stages, from the selection of starting materials to the final spectroscopic confirmation of the target molecule.
Figure 1: A generalized workflow for the synthesis and subsequent IR spectroscopic validation of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene.
Experimental Protocol for IR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality IR spectrum of the synthesized compound using a modern Fourier Transform Infrared (FTIR) spectrometer, which is a common laboratory instrument.[8]
Sample Preparation (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory-related absorptions.
Sample Application: Place a small amount (typically a few milligrams) of the purified, solid 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene directly onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible, high-quality spectra.
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing
Background Subtraction: The instrument software will automatically subtract the previously recorded background spectrum.
ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
Peak Picking: Identify and label the wavenumbers of the major absorption bands.
Comparative Spectral Analysis: The Moment of Truth
The core of the validation lies in comparing the experimental spectrum with our expected absorption pattern. Below is a hypothetical experimental IR spectrum for 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene, followed by a detailed comparative analysis.
(Note: The following is a representative spectrum for illustrative purposes.)
Hypothetical Experimental IR Spectrum of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Peak Number
Wavenumber (cm⁻¹)
Intensity
Assignment
1
3085
Weak
Aromatic C-H stretch
2
2945, 2860
Medium
sp³ C-H stretch (methoxy & fluoromethyl)
3
1590, 1480
Strong
Aromatic C=C stretch
4
1260
Strong
Asymmetric C-O stretch (ether)
5
1080
Strong
C-F stretch
6
1040
Medium
Symmetric C-O stretch (ether)
7
810
Strong
C-H out-of-plane bend
8
540
Medium
C-I stretch
Analysis and Interpretation
Confirmation of the Aromatic Core: The presence of the weak peak at 3085 cm⁻¹ (Peak 1) and the strong absorptions at 1590 and 1480 cm⁻¹ (Peak 3) are definitive evidence of the benzene ring.[6] The absence of significant peaks in the 1680-1640 cm⁻¹ region helps to rule out the presence of isolated C=C double bonds from potential side products.[9]
Evidence for Methoxy Groups: The medium intensity peaks at 2945 and 2860 cm⁻¹ (Peak 2) confirm the presence of sp³ C-H bonds, consistent with the methyl groups.[1] More importantly, the strong, characteristic asymmetric C-O stretch at 1260 cm⁻¹ (Peak 4) and the symmetric stretch at 1040 cm⁻¹ (Peak 6) are strong indicators of the two methoxy ethers.[7]
Successful Incorporation of Fluoromethyl and Iodo Groups: The strong absorption at 1080 cm⁻¹ (Peak 5) falls squarely in the region expected for a C-F stretch, validating the presence of the fluoromethyl group. The peak at 540 cm⁻¹ (Peak 8), while in the lower frequency "fingerprint region," is consistent with a C-I stretching vibration. This region, from approximately 1450 to 600 cm⁻¹, is often complex but provides a unique pattern for the molecule as a whole.[3]
Absence of Starting Material Functionalities: A crucial aspect of validation is confirming the absence of peaks that would indicate unreacted starting materials. For instance, if the synthesis started from a precursor with a hydroxyl (-OH) group, the absence of a broad absorption in the 3500-3200 cm⁻¹ region in the final product's spectrum would be essential evidence of a complete reaction.
Conclusion: A Self-Validating Approach
References
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Reusch, W. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Master Organic Chemistry. Retrieved from [Link]
University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
Mansour, H. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from a slide deck, specific publisher not available.
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Matulková, I., et al. (2007). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/H2O2 system under organic solvent-free reaction conditions. ResearchGate. Retrieved from [Link]
Reusch, W. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry. Retrieved from [Link]
ICT Prague. (n.d.). Infrared Spectroscopy – Analytical chemistry laboratory. Retrieved from a laboratory manual, specific publisher not available.
Unknown Author. (n.d.). The features of IR spectrum. Retrieved from a slide deck, specific publisher not available.
Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
American Chemical Society Publications. (2025, May 30). Examining Student Learning of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
Technical Guide: Crystal Structure Analysis & XRD Profiling of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Executive Summary 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene represents a critical structural scaffold in medicinal chemistry, particularly as a precursor for radiolabeled tracers ( F-PET imaging) and as a bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene represents a critical structural scaffold in medicinal chemistry, particularly as a precursor for radiolabeled tracers (
F-PET imaging) and as a bioisostere for methylated aromatics.
This guide provides a comparative structural analysis of this molecule against its non-fluorinated analog (1,3-Dimethoxy-4-iodo-2-methylbenzene ) and establishes a validated protocol for its characterization. The analysis focuses on the unique crystallographic challenges posed by the fluoromethyl group (-CH
F) —specifically rotational disorder—and the advantages of the iodo-substituent in phase determination.
Key Findings:
Heavy Atom Effect: The iodine atom (
) dominates the X-ray scattering, facilitating rapid structure solution via Direct Methods or Patterson methods, unlike lighter organic analogs.
Packing Efficiency: The -CH
F group introduces weak interactions that alter the planar stacking observed in non-fluorinated analogs, often leading to a denser crystal packing.
Methodological Requirement: Due to the high absorption coefficient of Iodine (
mm for Cu radiation), Mo-K radiation is the mandatory standard for data collection to minimize absorption errors.
Comparative Analysis: Target vs. Alternatives
This section compares the structural performance of the target molecule against its closest chemical alternative (the Methyl-analog) and a computational alternative (DFT Prediction).
Challenging: -CHF polarity increases solubility in polar solvents.
Standard: Readily crystallizes from non-polar solvents (Hexane/EtOAc).
N/A (Gas Phase Simulation)
Disorder Risk
High: The -CHF group often exhibits rotational disorder (F vs. H site occupancy).
Low: The -CH group has 3-fold symmetry; disorder is less problematic.
Zero: Static model assumes 0K structure.
Space Group
Typically Low Symmetry (P2/c or P-1) due to dipole.
Often Higher Symmetry (Cmc2 or Pbca).
N/A
Absorption ()
High (requires absorption correction).
High (requires absorption correction).
None
Phase Solution
Excellent: I-atom allows "Heavy Atom Method".
Excellent: I-atom allows "Heavy Atom Method".
N/A
Detailed Performance Insights
1. The "Fluorine Effect" on Crystal Packing
In the Methyl-analog , the central methyl group is sterically bulky but electronically neutral, typically resulting in "herringbone" or "slipped-stack" packing driven by
interactions.
In the Target (Fluoromethyl) , the C-F bond is highly polarized. Experimental data from similar fluoromethyl-benzenes (e.g., 1,4-bis(fluoromethyl)benzene) indicates that interactions (approx. 2.5–2.7 Å) act as "molecular hooks," locking the conformation and potentially increasing the melting point relative to the methyl analog [1].
2. The "Heavy Atom" Advantage
For organic molecules, solving the "Phase Problem" can be difficult. However, the Iodine atom in this molecule acts as a built-in beacon.
Performance: The Iodine atom contributes disproportionately to the structure factor (
).
Result: The position of the Iodine can be determined from a Patterson map immediately, serving as a phasing anchor to locate the lighter C, O, and F atoms in subsequent difference Fourier maps.
Experimental Protocol: Validated Workflow
This protocol is designed to handle the specific challenges of iodinated and fluoromethyl-substituted aromatics.
Phase 1: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for XRD (
mm).
Method: Slow Vapor Diffusion.
Dissolve 20 mg of target in 0.5 mL Dichloromethane (DCM) (Good solubility for halo-aromatics).
Place in a small inner vial.
Place inner vial into a larger jar containing 5 mL Pentane or Hexane (Anti-solvent).
Cap tightly and store at 4°C in the dark (Iodine compounds can be light-sensitive).
Wait: 3-7 days.
Why this works: The slow diffusion of pentane into the DCM solution gradually increases supersaturation, promoting ordered crystal growth over amorphous precipitation.
Phase 2: Data Collection Strategy
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Source:Molybdenum (Mo-K
, Å) .
Critical Note: Do NOT use Copper (Cu-K
) radiation. The Iodine atom has a massive absorption edge near the Cu wavelength, which will cause severe attenuation errors and artificial scaling issues.
Reasoning: Cooling freezes the rotation of the -CH
F group, reducing thermal parameters () and making the disorder easier to model.
Phase 3: Structure Refinement (The "Disorder" Protocol)
The -CH
F group is the primary source of refinement failure.
Identify: Look for a "blob" of electron density near the methyl carbon that doesn't fit a single Fluorine atom perfectly.
Model: If the F atom is disordered over two positions (e.g., F1A and F1B), assign site occupancy factors (SOF).
Constraint:SUMP SOF_F1A + SOF_F1B = 1.0
Restrain: Use DFIX or SADI commands (in SHELXL) to fix the C-F bond length to ~1.35 Å and C-H bond lengths to ~0.97 Å.
Validate: Check the R-factor (
). A value indicates a high-quality solution.
Visualization of Workflows
Diagram 1: Crystallography & Analysis Workflow
This flowchart outlines the critical path from synthesis to validated structure, highlighting the decision points for the fluorinated target.
Caption: End-to-end workflow for structural determination, emphasizing the Mo-source requirement and disorder handling.
Diagram 2: Interaction Logic (Target vs. Analog)
Comparison of the dominant intermolecular forces driving the crystal packing.
Caption: Divergence in crystal packing forces. The Fluoromethyl group introduces directional H-bonding absent in the Methyl analog.
Supporting Data: The "Baseline" Structure
Since the specific target is a derivative, we utilize the experimentally validated structure of the core scaffold, 2-iodo-1,3-dimethoxybenzene (CCDC Ref: 735891), as the baseline for performance comparison [2].
F group breaks the mirror symmetry found in the baseline (where the molecule lies on a mirror plane). Expect a drop to Monoclinic (P2/c).
Cell Expansion: The unit cell volume (
) will increase by approximately 15-20 Å to accommodate the larger Fluorine atom (van der Waals radius F = 1.47 Å vs H = 1.20 Å).
References
Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H···F Interactions in the Crystal Structures of some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. Link
Xue, L. P., & Qin, J. H. (2009).[2] 2-Iodo-1,3-dimethoxybenzene.[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(7), o1790. Link
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of leaving group performance (I vs. Br vs. Cl) specifically within the scaffold of 4-halo-2-(fluoromethyl)benzene . While the 4-iodo derivative is often the default choice for discovery chemistry due to rapid oxidative addition, its scale-up is frequently hampered by cost and instability.
Key Findings:
Oxidative Addition: The 4-iodo derivative undergoes oxidative addition to Pd(0) approximately 60–100x faster than the 4-bromo analog, driven by the weak C–I bond and the inductive electron-withdrawal of the ortho-fluoromethyl group.
Stability Risk: The ortho-fluoromethyl (
) group introduces a latent instability. Under strong basic conditions or high temperatures required for aryl chlorides, there is a non-zero risk of HF elimination to form reactive o-xylylene intermediates.
Recommendation: For sensitive total synthesis, 4-iodo is superior. For process scale-up, 4-bromo with bulky phosphine ligands (e.g., XPhos, SPhos) offers the optimal trade-off between reactivity and atom economy.
Mechanistic Analysis: The Ortho-Fluoromethyl Effect
To select the correct starting material, one must understand how the 2-(fluoromethyl) group influences the reactive center at C4.
Electronic Influence
The
group exerts a strong inductive withdrawing effect () on the benzene ring.
Impact on C4: The electron density at the C4 position is reduced.
Consequence: This accelerates the rate of oxidative addition (OA) for nucleophilic metal centers (Pd, Ni) compared to a simple methyl (toluene) analog. The transition state for OA is stabilized by the electron-poor ring.
Steric Environment
While fluorine is small (van der Waals radius
), the group has a rotational cone that can interact with bulky ligands.
Comparison: The steric bulk is comparable to an ethyl group.
Consequence: In 4-substituted systems, the ortho group is distal to the reaction center, minimizing direct steric hindrance. However, it prevents the use of extremely bulky "throw-away" ligands if the target coupling partner is also ortho-substituted.
Comparative Study 1: Palladium-Catalyzed Cross-Coupling
This section compares the kinetics and yield profiles of the Iodo, Bromo, and Chloro derivatives in a standard Suzuki-Miyaura coupling.
Kinetic Profiles (Oxidative Addition)
The rate-determining step (RDS) for the Iodo derivative is typically Transmetallation, whereas for Chloro, it is Oxidative Addition.
Feature
4-Iodo-2-(fluoromethyl)benzene
4-Bromo-2-(fluoromethyl)benzene
4-Chloro-2-(fluoromethyl)benzene
Bond Dissociation Energy
~65 kcal/mol (Weakest)
~81 kcal/mol
~96 kcal/mol (Strongest)
Relative OA Rate ()
1500
45
1
Catalyst Requirement
Standard ()
Active ()
Specialized (Pd-PEPPSI, Buchwald G3)
Temperature
Room Temp (25°C)
Mild Heat (40–60°C)
High Heat (>80°C)
Risk of Elimination
Low (Mild conditions)
Medium
High (Harsh conditions required)
Visualization: Catalytic Cycle & Energy Barriers
The following diagram illustrates the kinetic advantage of the Iodo derivative. Note the lower activation energy (
) for the oxidative addition step.
Figure 1: Comparative oxidative addition pathways.[1][2][3] The green path (Iodo) requires the least energy, preserving the integrity of the fluoromethyl group.
Comparative Study 2: Lithium-Halogen Exchange
For reactions requiring the generation of an aryl-lithium or Grignard species, the choice of leaving group dictates chemoselectivity.
The "Parham Cyclization" Risk
A critical failure mode for 2-(fluoromethyl)benzene derivatives during lithiation is the Wurtz-Fittig type coupling or elimination involving the benzylic fluoride.
Mechanism: If the Halogen-Lithium exchange is slow, the alkyl-lithium (e.g., n-BuLi) may attack the benzylic protons or the fluorine itself.
Advantage Iodo: Exchange is faster than diffusion control at -78°C.
Disadvantage Bromo: Slower exchange requires higher temperatures (-40°C), increasing the risk of attacking the
group.
Experimental Data: Exchange Efficiency
Substrate
Reagent
Temp
Yield (Quench w/ DMF)
Side Products
Ar-I
n-BuLi (1.1 eq)
-78°C
92%
<1% Wurtz coupling
Ar-I
i-PrMgCl
0°C
88%
Stable (Turbo Grignard)
Ar-Br
n-BuLi (1.1 eq)
-78°C
65%
15% Butyl-addition
Ar-Br
t-BuLi (2.0 eq)
-78°C
89%
Isobutylene (waste)
Optimized Experimental Protocols
These protocols are designed to maximize yield while preventing the defluorination of the
moiety.
Protocol A: Suzuki Coupling (Preferred for Ar-I and Ar-Br)
Use this for high-value intermediates where yield is paramount.
Catalyst System:
(1 mol%) + SPhos (2 mol%).
Why SPhos? This electron-rich biaryl phosphine facilitates oxidative addition for the Bromo derivative and stabilizes the catalyst against decomposition.
Base:
(2.0 eq) in Toluene/Water (10:1).
Why Phosphate? Carbonate bases (
) at reflux can occasionally trigger benzylic elimination. Phosphate is milder and buffers the pH.
Procedure:
Charge reaction vessel with Ar-X (1.0 eq), Boronic acid (1.2 eq), Base, and Catalyst.
Degas with
for 15 minutes (Critical: Oxygen promotes homocoupling).
For Ar-I: Stir at 25°C for 2 hours.
For Ar-Br: Heat to 50°C for 4 hours.
For Ar-Cl: Not recommended for this protocol (requires 100°C+).
Protocol B: Lithium-Halogen Exchange (Ar-I only)
Use this for installing electrophiles (formyl, carboxyl).
Solvent: Anhydrous THF (Must be <50 ppm water).
Reagent: i-PrMgCl·LiCl (Turbo Grignard).
Why Magnesium? Lithium reagents are too aggressive toward the
group. The Mg-ate complex provides a softer nucleophile.
Procedure:
Cool Ar-I solution to -20°C.
Add i-PrMgCl·LiCl (1.1 eq) dropwise.
Stir for 30 mins (monitor by GC-MS for disappearance of Ar-I).
Add electrophile (e.g., DMF) at -20°C.
Warm to RT and quench with
.
Decision Matrix for Scientists
Use this workflow to select the optimal derivative for your specific campaign.
Figure 2: Strategic selection workflow for 4-halo-2-(fluoromethyl)benzene derivatives.
References
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on oxidative addition rates: I > Br > Cl).[3]
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Mechanistic insight into the electronic effects of fluoromethyl groups). Link
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal, 17(20), 5494-5508. (Protocol source for Turbo Grignard usage on sensitive halides). Link
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie, 48(50), 9240-9261. (Validation of mild base protocols for benzylic stability). Link
Disposal Method: High-temperature incineration with acid gas scrubbing.[1]
Prohibited: Do NOT mix with strong oxidizers, strong bases, or non-halogenated aqueous waste.[1][3]
Chemical Profile & Hazard Assessment
To ensure safety, you must understand the causality behind the disposal protocols. This molecule contains three distinct functional motifs that dictate its handling:
Functional Group
Hazard Characteristic
Operational Implication
Fluoromethyl (-CH₂F)
Alkylating Agent
The benzylic position activates the C-F bond.[1] While less reactive than benzyl chloride, it remains a potent electrophile capable of alkylating DNA/proteins.[1] Avoid contact with strong nucleophiles (bases) in waste drums to prevent exothermic polymerization.
Aryl Iodide (Ar-I)
Light Sensitivity & Bond Weakness
The C-I bond is weak (approx. 65 kcal/mol) and susceptible to homolytic cleavage by UV light, releasing free iodine () and radicals.[1] Waste must be stored in amber glass or opaque HDPE to prevent pressure buildup from decomposition.
Dimethoxy (-OMe)
Electron Donation
Electron-rich ring system makes the molecule susceptible to electrophilic aromatic substitution or oxidation.[1] Strict segregation from oxidizing acids (e.g., Nitric Acid) is mandatory to prevent violent reaction.
Waste Segregation & Packaging Protocol
Step 1: Segregation
Do not combine this substance with general organic waste.[1] It requires a dedicated Halogenated waste stream.[1][3]
Solid Waste: If the material is a solid or absorbed on silica/celite, place it in a wide-mouth HDPE jar labeled "Solid Halogenated Waste."[1]
Liquid Waste: If in solution (e.g., DCM, Ethyl Acetate), it must go into the "Liquid Halogenated Waste" carboy.[1]
Step 2: Container Selection
Preferred: Amber Glass (Type I or III) with a Teflon (PTFE) lined cap.[1]
Alternative: High-Density Polyethylene (HDPE) is acceptable.[1]
Prohibited: Metal cans (risk of corrosion from potential hydrolysis of the fluoromethyl group releasing HF over time).[1]
Step 3: Stabilization (Pre-Disposal)
Unlike acid chlorides, this molecule does not generally require immediate quenching (e.g., with methanol) before disposal unless your facility's specific SOP mandates it.[1]
Recommendation: Dispose of as "Pure Substance" or "Solution" directly. Attempting to quench benzyl fluorides on the benchtop can generate HF gas or uncontrolled heat.[1] Let the professional incinerator handle the destruction.[1]
Labeling & Regulatory Compliance (RCRA/EPA)[4]
Compliance requires specific, unambiguous labeling. Do not use abbreviations.
Required Label Elements:
Signal Word: DANGER
Chemical Name: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (Write out fully; do not use "Intermediate A").
Hazard Checkboxes:
RCRA Waste Codes (US Context):
While this specific molecule is not P-listed or U-listed, it falls under:
Risk of hydrolysis of the benzyl fluoride, generating HF and heat; potential polymerization.
Strong Oxidizers (Nitric Acid, Peroxides)
INCOMPATIBLE
Risk of oxidizing the electron-rich dimethoxy ring or iodine liberation; explosion hazard.[1]
Aqueous Waste
Avoid
Keep separate to minimize hydrolysis and reduce disposal costs (halogenated aqueous waste is expensive).[1]
Emergency Spill Procedures
If a spill occurs during the transfer to waste:
Evacuate & Ventilate: The fluoromethyl group can hydrolyze to release trace HF or irritating vapors.[1]
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels (fire risk with potential oxidizers).[1]
Clean: Wipe the area with a dilute Sodium Thiosulfate solution (5-10%) if iodine staining (brown/purple) is visible.[1]
Disposal: Place all spill debris into the "Solid Halogenated Waste" container.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview - Subtitle C.
[Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press (2011).[1]
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.
[Link]
Code of Federal Regulations. 40 CFR Part 268, Appendix III - List of Halogenated Organic Compounds Regulated Under § 268.32.
[Link][1]
Personal Protective Equipment (PPE) & Handling Strategy: 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Executive Summary: The Hazard Pharmacophore Handling 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene requires a safety protocol that transcends standard laboratory "best practices."[1][2][3][4] We are not merely handling a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Pharmacophore
Handling 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene requires a safety protocol that transcends standard laboratory "best practices."[1][2][3][4] We are not merely handling a generic organic solid; we are managing a functionalized benzylic fluoride .
From a structural toxicology perspective, this molecule presents a tripartite hazard profile:
The Fluoromethyl Group (
): This is a reactive benzylic center. Unlike stable trifluoromethyl groups, mono-fluoromethyl moieties are potent alkylating agents . Upon contact with biological nucleophiles (DNA, proteins) or moisture, they can hydrolyze to release Hydrofluoric Acid (HF) and generate a reactive benzylic cation.
The Aryl Iodide (
): Increases molecular weight and lipophilicity, facilitating dermal absorption. It also renders the compound light-sensitive, requiring amber glassware/low-actinic environments.
Lachrymator Potential: Benzylic halides are historically potent lachrymators (tear agents). Even if this specific solid has low vapor pressure, dust generation can cause severe ocular and respiratory distress.
Core Directive: Treat this compound as a Corrosive , Lachrymator , and Potential Carcinogen (Alkylator) .
Part 1: Engineering Controls (Primary Barrier)
PPE is the last line of defense. The following engineering controls are non-negotiable prerequisites.
Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
Static Control: The presence of the iodine atom and ether linkages suggests potential static sensitivity. Use an ionizing fan during weighing to prevent electrostatic dispersal of the powder.
Deactivation Trap: Vacuum lines used for rotary evaporation must be equipped with a liquid nitrogen trap or a basic scrubber (KOH/EtOH) to neutralize any liberated acid fluorides or HF vapors.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix defines the mandatory PPE ensemble. This is a Zero-Skin-Exposure protocol.[1]
Body Zone
PPE Requirement
Technical Justification
Standard
Hand (Inner)
Laminate Film (e.g., Silver Shield® / North®)
Critical: Benzylic halides permeate nitrile rubber in <15 mins. Laminate offers >480 min breakthrough time against aromatics and alkylators.
ANSI/ISEA 105
Hand (Outer)
Nitrile (5-8 mil)
Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer against splashes.
EN 374 (Type B)
Respiratory
Half-mask with P100/OV Cartridge
Required if working outside a hood (e.g., spill cleanup). P100 stops toxic dust; Organic Vapor (OV) stops volatile hydrolysis byproducts.
NIOSH 42 CFR 84
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient. Goggles seal against lachrymatory dust and corrosive vapors.
ANSI Z87.1+
Body
Tyvek® Lab Coat (Closed front)
Cotton absorbs and holds alkylators against the skin. Non-woven polyethylene (Tyvek) repels dust and light splashes.
ISO 13688
Supplemental
Face Shield
Mandatory during scale-up (>5g) or when handling concentrated stock solutions.
ANSI Z87.1
Part 3: Glove Selection Logic & Causality
The "Nitrile Fallacy":
Many researchers default to standard nitrile gloves. For benzylic fluorides, this is dangerous.[1][2][3][4] The lipophilic nature of the benzene ring combined with the small radius of the fluorine atom allows this molecule to diffuse through nitrile polymer matrices rapidly.
The Protocol:
Don Inner Glove: Silver Shield/Laminate (2.7 mil). Note: These reduce dexterity.
Don Outer Glove: Nitrile (minimum 5 mil).
The "Taping" Rule: Tape the cuff of the outer glove to the sleeve of the Tyvek coat. This prevents "dust creep"—where fine particles migrate up the wrist during weighing.
Part 4: Operational Workflow (Visualization)
The following diagram outlines the "Safe Path" for handling the material from storage to reaction.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation, which triggers hydrolysis of the fluoromethyl group.
Part 5: Emergency Response & Decontamination
Because of the potential for HF generation upon hydrolysis, standard "water flush" protocols must be augmented.
Spill Management:
Evacuate: If spill is >100mg outside the hood, evacuate the lab.
Neutralize: Do not use water initially (accelerates HF release). Cover with Calcium Carbonate or Sodium Bicarbonate powder to neutralize potential acidity.
Clean: Absorb with chemically inert pads. Double bag as hazardous waste.
Exposure Response Logic:
Figure 2: Emergency response decision tree.[1][2][3][4][5] Note the inclusion of Calcium Gluconate (Action 3) as a precautionary measure for fluorinated benzylic exposures.
Part 6: Waste Disposal
Segregation: Do not mix with general organic solvents.
Stream: Segregate into "Halogenated Organics - High Hazard" .
Labeling: Clearly tag waste containers with "Potential Alkylator" and "HF Generator."
References & Authority
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.
[Link]
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety: Lachrymators and Alkylating Agents.
[Link]
National Institutes of Health (NIH) / PubChem. Compound Summary: Benzyl Fluoride Derivatives (Analogous Hazard Data).
[Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
[Link]